2,5-Dibromo-1,4-dimethyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-1,4-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIOEMVCUQOFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428396 | |
| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-58-2 | |
| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a key building block in pharmaceutical and agrochemical research and development.[1] This document details the most common synthetic methodology, including a detailed experimental protocol, quantitative data, and visualization of the reaction pathway.
Introduction
This compound (CAS No. 850429-58-2) is a halogenated heterocyclic compound with significant potential in organic synthesis.[2] Its structure, featuring a substituted imidazole ring, is a privileged scaffold in medicinal chemistry. The presence of two bromine atoms at the 2 and 5 positions provides reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] This versatility makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other bioactive compounds.[1] The methyl groups at the 1 and 4 positions enhance its stability and influence the electronic properties of the imidazole core.[1]
Synthesis Methodology
The primary and most direct method for the synthesis of this compound is the electrophilic bromination of 1,4-dimethyl-1H-imidazole. This reaction can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice due to its ease of handling and selectivity compared to liquid bromine. The reaction proceeds via a stepwise substitution of the hydrogen atoms at the 2 and 5 positions of the imidazole ring.
Reaction Pathway
The synthesis involves the direct dibromination of the 1,4-dimethyl-1H-imidazole substrate. The imidazole ring is activated towards electrophilic substitution, and the bromine atoms are sequentially added at the 2 and 5 positions.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,4-Dimethyl-1H-imidazole | |
| Molecular Formula | C₅H₈N₂ | [3] |
| Molecular Weight | 96.13 g/mol | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Molar Equivalents | 2.0 - 2.2 | |
| Product | This compound | |
| CAS Number | 850429-58-2 | [2][4] |
| Molecular Formula | C₅H₆Br₂N₂ | [2][4] |
| Molecular Weight | 253.92 g/mol | [2] |
| Reaction Conditions | ||
| Solvent | Acetonitrile or Dichloromethane | |
| Temperature | Room Temperature (approx. 20-25 °C) | |
| Reaction Time | 12 - 24 hours | |
| Theoretical Yield | Based on 1:1 stoichiometry with 2 eq. of NBS | |
| Appearance | White to light yellow solid | [1] |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment
-
1,4-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: While stirring the solution at room temperature, slowly add N-Bromosuccinimide (2.1 eq.) portion-wise over a period of 30 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield this compound as a white to light yellow solid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Avoid inhalation of dust and vapors.
-
Dispose of chemical waste according to institutional guidelines.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.
References
Spectroscopic and Synthetic Profile of 2,5-Dibromo-1,4-dimethyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data to offer a valuable resource for researchers.
Chemical and Physical Properties
This compound is a substituted imidazole featuring bromine atoms at the 2 and 5 positions and methyl groups at the 1 and 4 positions.[1] This substitution pattern imparts specific chemical reactivity, making it an excellent substrate for further functionalization, particularly through cross-coupling reactions.[2]
| Property | Value | Reference |
| CAS Number | 850429-58-2 | [1] |
| Molecular Formula | C₅H₆Br₂N₂ | [1] |
| Molecular Weight | 253.92 g/mol | [1] |
| Predicted Melting Point | 40-42 °C | |
| Predicted Boiling Point | 315.3 ± 34.0 °C | |
| Predicted Density | 2.06 ± 0.1 g/cm³ | |
| Predicted pKa | 2.45 ± 0.60 |
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, computational prediction methods provide reliable estimates for the ¹H and ¹³C NMR spectra. These predictions are crucial for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show two distinct singlets corresponding to the two methyl groups. The chemical shifts are influenced by their positions on the imidazole ring and the presence of the bromine atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 3.6 | Singlet | N-CH₃ (Methyl group at position 1) |
| ~ 2.2 | Singlet | C-CH₃ (Methyl group at position 4) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon atoms directly attached to the bromine atoms will be significantly shifted downfield.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 140 | C4 (Carbon with methyl group) |
| ~ 125 | C5 (Carbon with bromine) |
| ~ 115 | C2 (Carbon with bromine) |
| ~ 35 | N-CH₃ (Methyl carbon at position 1) |
| ~ 15 | C-CH₃ (Methyl carbon at position 4) |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak [M]⁺ would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).
| Ion | Predicted m/z |
| [M]⁺ (with ⁷⁹Br, ⁷⁹Br) | 251.89 |
| [M]⁺ (with ⁷⁹Br, ⁸¹Br) | 253.89 |
| [M]⁺ (with ⁸¹Br, ⁸¹Br) | 255.89 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the imidazole ring.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3100-2900 | C-H stretching (methyl groups) |
| 1600-1450 | C=N and C=C stretching (imidazole ring) |
| 1450-1350 | C-H bending (methyl groups) |
| Below 800 | C-Br stretching |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the direct bromination of 1,4-dimethyl-1H-imidazole.
Materials:
-
1,4-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-dimethyl-1H-imidazole in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS):
-
Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate or as a KBr pellet.
-
Identify the characteristic absorption bands.
Workflow and Pathway Diagrams
The following diagrams illustrate the proposed synthetic workflow and the logical relationship for the characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No: 850429-58-2). This highly functionalized heterocyclic compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic di-bromination at positions 2 and 5, combined with methylation at the 1 and 4 positions, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its physicochemical properties, synthesis, and key reactions, with a focus on its application in palladium-catalyzed cross-coupling reactions. While specific biological signaling pathways for this compound are not extensively documented in current literature, its potential as a modulator of enzymatic activity and its role as a scaffold for kinase inhibitors are discussed.
Chemical Properties
This compound is a white to light yellow solid.[1] Its core structure consists of a five-membered imidazole ring, a privileged scaffold in medicinal chemistry.[1][2] The presence of two bromine atoms provides highly reactive sites for further functionalization.[1]
Physicochemical Data
Quantitative data for the physical and chemical properties of this compound are summarized in the table below. Data for the closely related compound, 2,5-Dibromo-1-methyl-1H-imidazole, is included for comparative purposes.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 850429-58-2 | [2][3][4] |
| Molecular Formula | C₅H₆Br₂N₂ | [2][4] |
| Molecular Weight | 253.92 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% - 98% (as commercially available) | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in various organic solvents | [2] |
| Melting Point of 2,5-Dibromo-1-methyl-1H-imidazole (for comparison) | 76-82 °C | N/A |
Synthesis
The primary synthetic route to this compound involves the direct bromination of 1,4-dimethylimidazole.[2]
Experimental Protocol: Bromination of 1,4-dimethylimidazole (General Procedure)
Materials:
-
1,4-dimethylimidazole
-
N-bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,4-dimethylimidazole in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-bromosuccinimide (approximately 2.2 equivalents) in the same solvent to the cooled solution of 1,4-dimethylimidazole. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the dibromoimidazole with a primary or secondary amine. [1]
This general protocol can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 to 2.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, dppf) (typically 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 to 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amino-imidazole derivative. [5][6] dot
Caption: Key components of the Buchwald-Hartwig amination reaction.
Biological and Pharmaceutical Relevance
While there is no scientific literature available on a specific mechanism of action for this compound, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities. [2]Imidazole-containing compounds are known to interact with various enzymes and receptors. [7] This particular compound, with its di-bromo functionality, is an invaluable intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs. [1]The strategic placement of the bromine atoms allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery campaigns. [1]It has been noted that this compound may interact with biomolecules, potentially acting as an enzyme inhibitor or modulator in specific biochemical pathways. [2]However, further research is required to elucidate any specific biological targets or signaling pathways.
Given the absence of specific signaling pathway data for this compound, the following diagram illustrates its logical role as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors.
dot
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [2]For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically designed and highly versatile chemical intermediate. Its robust reactivity in palladium-catalyzed cross-coupling reactions makes it an essential tool for the synthesis of a wide array of functionalized imidazole derivatives. While its direct biological activity is yet to be fully characterized, its role as a key building block in the development of potential pharmaceuticals, particularly kinase inhibitors, underscores its importance for researchers and scientists in the field of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Buy this compound | 850429-58-2 [smolecule.com]
- 3. This compound | CAS 850429-58-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2), a versatile building block in synthetic and medicinal chemistry.
Core Chemical Properties
This compound is a halogenated heterocyclic compound.[1] Its structure, characterized by a substituted imidazole ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups.[2][3]
| Property | Value | Source |
| CAS Number | 850429-58-2 | [1] |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₅H₆Br₂N₂ | [1] |
| Molecular Weight | 253.92 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically >97% | [2] |
| SMILES | CN1C(=N/C(=C1/Br)C)\Br | [1] |
| InChI | InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | [1] |
Key Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical research:
-
Medicinal Chemistry: As a substituted imidazole, this compound belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][4][5] The dibrominated nature of this specific imidazole allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs.[2]
-
Organic Synthesis: The two bromine atoms serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.[3]
-
Agrochemical Research: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the development of new pesticides and herbicides.[6]
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this chemical, it is crucial to consider purity and available analytical data.
| Supplier | Purity | Notes |
| Unibrom Corp | ≥98% | Offers the product as a key building block for pharmaceutical and agrochemical R&D.[2] |
| P&S Chemicals | Not specified | Provides the compound and its basic chemical information. |
| Santa Cruz Biotechnology | Not specified | Lists the compound for proteomics research applications. |
| Smolecule | Not specified | Indicates the product is in stock and intended for research purposes. |
| Novachemistry | >97% | Provides the compound with a specified purity level. |
| Atomax Chemicals Co., Ltd. | Not specified | Lists the compound among its available chemical products. |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not specified | Lists the compound in their chemical catalog. |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for the reaction of this compound with an arylboronic acid. This protocol is based on general procedures for similar reactions and should be optimized for specific substrates and desired outcomes.[7][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 to 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 to 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and water (if applicable). Continue to purge the mixture with the inert gas for another 10 minutes. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Potential Signaling Pathways and Biological Activity
While no specific biological studies on this compound have been published, the broader class of substituted imidazoles is known to interact with various biological targets. This suggests that derivatives of this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and infectious diseases. For instance, some imidazole derivatives have been shown to inhibit enzymes like kinases, which are crucial components of many signaling cascades.
The diagram below illustrates a hypothetical signaling pathway that could be a target for novel drugs derived from this imidazole scaffold, based on the known activities of similar compounds.[6][9]
This guide provides a foundational understanding of this compound for researchers and drug development professionals. Its versatility as a synthetic intermediate, coupled with the known biological potential of the imidazole scaffold, makes it a compound of significant interest for future research and development endeavors.
References
- 1. scialert.net [scialert.net]
- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Buy this compound | 850429-58-2 [smolecule.com]
- 4. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2) is a substituted imidazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The presence of two bromine atoms at the 2 and 5 positions of the imidazole ring makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The methyl groups at the 1 and 4 positions contribute to the molecule's stability and influence its electronic properties.[2] This guide serves to provide a detailed summary of its molecular characteristics and a practical framework for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a five-membered imidazole ring with bromine substituents at positions 2 and 5, and methyl groups at the N-1 and C-4 positions.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular Structure of this compound.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 850429-58-2 |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol [1] |
| Appearance | White to light yellow solid[2] |
| Purity | ≥98% (commercial availability)[2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route involves the direct bromination of 1,4-dimethyl-1H-imidazole.
Proposed Experimental Protocol: Bromination of 1,4-dimethyl-1H-imidazole
-
Reaction Setup: To a solution of 1,4-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), N-bromosuccinimide (NBS) (2.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Molecular Characterization
The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. While specific experimental data is not available, the following sections outline the expected results based on the analysis of analogous compounds.
The general workflow for the characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. Although experimental spectra for this compound are not published, predicted chemical shifts can be estimated.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| N-CH₃ | ~3.6 - 3.8 | Singlet |
| C-CH₃ | ~2.2 - 2.4 | Singlet |
| ¹³C NMR | ||
| C2 | ~120 - 125 | - |
| C4 | ~135 - 140 | - |
| C5 | ~115 - 120 | - |
| N-CH₃ | ~33 - 36 | - |
| C-CH₃ | ~12 - 15 | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 253.92 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for [M], [M+2], and [M+4] peaks) would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H | Aromatic C-H stretch |
| 2950-2850 | C-H | Aliphatic C-H stretch (methyl) |
| 1600-1450 | C=C, C=N | Imidazole ring stretching |
| 1450-1350 | C-H | Methyl bending |
| 700-500 | C-Br | Carbon-bromine stretch |
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Hypothetical bond lengths can be approximated based on typical values for similar structures.[1]
Predicted Crystallographic Parameters:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic (common for imidazoles) |
| Space Group | P2₁/c or similar |
| N-C (imidazole) | ~1.35 Å |
| C-C (imidazole) | ~1.38 Å |
| C-Br | ~1.85 Å |
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The two bromine atoms serve as reactive handles for introducing a variety of substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[2] Its scaffold is found in molecules targeting a range of biological targets, including kinases.
Conclusion
This compound is a key synthetic building block with significant potential in the development of novel pharmaceuticals and materials. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation of its known properties and predicted spectroscopic and structural data based on sound chemical principles and analogous compounds. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its applications.
References
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles
For decades, the imidazole ring, a seemingly simple five-membered heterocycle, has served as a versatile scaffold for the development of groundbreaking therapeutics. From curbing the discomfort of acid reflux to combating life-threatening fungal infections, substituted imidazoles have left an indelible mark on modern medicine. This technical guide delves into the discovery and history of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their evolution, mechanisms of action, and the experimental foundations upon which their success was built.
The story of substituted imidazoles begins with the elucidation of the structure of histamine, an endogenous amine that plays a pivotal role in allergic reactions and gastric acid secretion. The imidazole core of histamine became a focal point for medicinal chemists seeking to modulate its physiological effects. This exploration led to the dawn of a new era in pharmacology, characterized by the rational design of drugs targeting specific cellular receptors and enzymes.
A Tale of Three Targets: Key Classes of Substituted Imidazole Drugs
The therapeutic impact of substituted imidazoles can be largely attributed to their successful application in three major drug classes: Histamine H₂-receptor antagonists, proton pump inhibitors (PPIs), and antifungal agents.
The Dawn of Acid Control: Histamine H₂-Receptor Antagonists
The discovery of histamine H₂-receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Prior to their introduction, treatment options were limited and often ineffective. Sir James Black's pioneering work in the 1970s, which led to the development of cimetidine , was a landmark achievement in rational drug design. By modifying the histamine structure, his team created a molecule that could competitively block the H₂ receptor on gastric parietal cells, thereby inhibiting acid secretion.[1][2] This discovery not only provided a highly effective treatment for acid-related disorders but also validated the concept of receptor-specific drug targeting.
A Deeper Level of Suppression: Proton Pump Inhibitors (PPIs)
Building on the success of H₂ antagonists, researchers sought even more profound and long-lasting suppression of gastric acid. This quest led to the development of proton pump inhibitors (PPIs). Unlike H₂ antagonists, which block a signaling pathway, PPIs directly inhibit the final step in acid secretion: the H⁺/K⁺-ATPase, or proton pump.[3] Omeprazole , the first-in-class PPI, was introduced in the 1980s and offered superior efficacy in acid suppression.[3][4][5] The benzimidazole core of omeprazole is a key structural feature that, upon activation in the acidic environment of the parietal cell, covalently binds to and irreversibly inhibits the proton pump.[6]
Combating Fungal Foes: Imidazole Antifungal Agents
The 1970s also saw the emergence of substituted imidazoles as powerful antifungal agents. Compounds like ketoconazole demonstrated broad-spectrum activity against a range of pathogenic fungi.[7] Their mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] By disrupting ergosterol production, these drugs compromise the integrity of the fungal cell membrane, leading to cell death.[8][10]
A Timeline of Discovery and Development
| Year | Key Event | Significance |
| 1858 | Heinrich Debus first synthesizes imidazole.[11] | Foundational discovery of the core heterocyclic structure. |
| 1972 | Sir James Black and his team synthesize burimamide, the first H₂-receptor antagonist. | Proof-of-concept for H₂-receptor blockade. |
| 1976 | Cimetidine (Tagamet®) is launched as the first clinically successful H₂-receptor antagonist.[2] | Revolutionized the treatment of peptic ulcers. |
| 1979 | The discovery of omeprazole is reported.[3] | Paved the way for a new class of highly effective acid suppressants. |
| 1981 | Ketoconazole is introduced as a broad-spectrum oral antifungal agent. | Provided a new and effective treatment for systemic fungal infections. |
| 1983 | Ranitidine (Zantac®) is launched, offering an improved side-effect profile over cimetidine.[1] | Expanded the therapeutic options for acid-related disorders. |
| 1986 | Famotidine (Pepcid®) is introduced.[1] | Further diversification of the H₂-receptor antagonist market. |
| 1988 | Omeprazole (Prilosec®) is launched, becoming the first proton pump inhibitor.[3] | Set a new standard for the treatment of severe acid-related conditions. |
Quantitative Data on Key Substituted Imidazoles
The following tables summarize key quantitative data for representative compounds from each major class of substituted imidazole drugs, providing a basis for comparison of their pharmacological properties.
Table 1: Physicochemical and Pharmacokinetic Properties of Proton Pump Inhibitors
| Drug | pKa1 (Pyridine) | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |
| Omeprazole | 4.06 | ~35-60 | 95 | 0.5 - 1 |
| Lansoprazole | 3.83 | ~80 | 97 | 1.3 - 1.7 |
| Pantoprazole | 3.83 | ~77 | 98 | 1 - 1.9 |
| Rabeprazole | 4.53 | ~52 | 96.3 | 1 - 2 |
Data compiled from multiple sources.[12][13]
Table 2: In Vitro Potency of Histamine H₂-Receptor Antagonists
| Drug | IC₅₀ (nM) |
| Cimetidine | 140 - 781 |
| Ranitidine | 42 - 120 |
| Famotidine | 9 - 30 |
IC₅₀ values represent the concentration required to inhibit 50% of the histamine-stimulated response in vitro. Data compiled from multiple sources.[14][15]
Table 3: Pharmacokinetic Properties of Selected Imidazole Antifungal Agents
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |
| Ketoconazole | Variable (pH-dependent) | >99 | 8 |
| Miconazole | <1 (Topical/IV use) | >90 | 20-24 |
| Clotrimazole | Negligible (Topical use) | >90 | 3.5-5 |
Data compiled from multiple sources.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of substituted imidazoles is rooted in their ability to precisely interact with and modulate the function of specific biological targets. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and mechanisms of action for the major classes of these drugs.
Detailed Experimental Protocols
A cornerstone of drug discovery is the ability to replicate and build upon previous findings. This section provides detailed methodologies for key experiments cited in the development and evaluation of substituted imidazoles.
Synthesis of Omeprazole
The synthesis of omeprazole is a multi-step process that culminates in the formation of the active sulfoxide. A common and effective method involves the coupling of a substituted pyridine with a benzimidazole core, followed by a controlled oxidation.
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain the thioether intermediate.[10]
-
Protocol 2: Oxidation to Omeprazole
-
Materials:
-
Sulfide intermediate from Protocol 1
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform
-
-
Procedure:
-
Dissolve the sulfide intermediate (e.g., 2 mmol) in chloroform (35 mL) and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (e.g., 2 mmol) in chloroform (20 mL).
-
Add the m-CPBA solution dropwise to the ice-cooled solution of the sulfide intermediate.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be further purified by recrystallization or column chromatography.[16]
-
In Vitro Assay for Proton Pump Inhibitor Activity
The inhibitory activity of PPIs on the H⁺/K⁺-ATPase is a critical determinant of their efficacy. This in vitro assay quantifies this inhibition by measuring the hydrolysis of ATP.
-
Principle: The H⁺/K⁺-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in Pi formation in its presence.
-
Materials:
-
H⁺/K⁺-ATPase enriched microsomes (from hog gastric mucosa)
-
Test compound (e.g., omeprazole)
-
ATP
-
Potassium chloride (KCl)
-
Buffer solution (e.g., Tris-HCl)
-
Malachite Green reagent (for phosphate detection)
-
-
Procedure:
-
Pre-incubate the H⁺/K⁺-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620-650 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]
-
In Vitro Assay for Ergosterol Synthesis Inhibition
This assay is used to evaluate the ability of antifungal compounds to inhibit the synthesis of ergosterol in fungal cells.
-
Principle: Fungal cells are cultured in the presence of the test compound and a radiolabeled precursor of ergosterol (e.g., [¹⁴C]-acetate). The lipids are then extracted, and the amount of radiolabeled ergosterol is quantified to determine the extent of inhibition.
-
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Test compound (e.g., ketoconazole)
-
Culture medium
-
[¹⁴C]-acetate
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Inoculate the fungal culture into a fresh medium containing various concentrations of the test compound.
-
Add [¹⁴C]-acetate to the cultures and incubate for a specified period to allow for sterol synthesis.
-
Harvest the fungal cells and extract the non-saponifiable lipids.
-
Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different sterols.
-
Visualize and quantify the amount of radiolabeled ergosterol using a scintillation counter or phosphorimager.
-
Calculate the percentage of ergosterol synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion and Future Directions
The journey of substituted imidazoles, from their initial synthesis to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry and rational drug design. The imidazole scaffold has proven to be a remarkably versatile platform, giving rise to drugs that have profoundly improved the quality of life for millions worldwide.
The future of substituted imidazole research remains bright. Ongoing efforts are focused on developing next-generation compounds with improved pharmacokinetic profiles, enhanced target selectivity, and novel mechanisms of action. The exploration of new therapeutic areas for imidazole-based drugs, including oncology and neurodegenerative diseases, is also an active area of investigation. As our understanding of the molecular basis of disease continues to grow, the humble imidazole ring is poised to remain a central player in the ongoing quest for new and better medicines.
References
- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. ajbsr.net [ajbsr.net]
- 5. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Histamine H2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a thorough understanding of the physical properties of novel chemical entities is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound (CAS No. 850429-58-2), a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research.
Core Physical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological availability. This section details the available data for this compound.
Melting Point
The melting point of a solid is a crucial indicator of its purity. For this compound, the reported melting point is in the range of 40-42 °C[1]. This relatively low melting point suggests that the compound is a solid at room temperature.
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its molecular structure, which features a polar imidazole ring and non-polar bromine and methyl substituents, a qualitative solubility profile can be inferred. The presence of bromine atoms may enhance its solubility in various solvents[2]. For a related compound, 5-bromo-1,4-dimethyl-1H-imidazole, solubility has been noted in organic solvents such as ethanol, methanol, and dichloromethane, with insolubility in water. It is likely that this compound exhibits similar solubility characteristics.
Table 1: Summary of Physical Properties
| Property | Value |
| CAS Number | 850429-58-2 |
| Molecular Formula | C₅H₆Br₂N₂ |
| Appearance | White to light yellow solid |
| Melting Point | 40-42 °C[1] |
| Solubility (Qualitative) | Expected to be soluble in polar organic solvents; low solubility in water. |
Experimental Protocols for Physical Property Determination
The following sections describe standardized methodologies for the experimental determination of the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using the capillary method.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
Procedure:
-
Sample Preparation: A small amount of the compound is finely crushed into a powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Determination (Qualitative and Semi-Quantitative)
A standard method for determining the solubility of a compound involves visual inspection of its dissolution in a known volume of solvent.
Objective: To determine the solubility of the compound in various solvents at a specific temperature.
Apparatus and Materials:
-
Vials or test tubes with closures
-
Analytical balance
-
Volumetric flasks and pipettes
-
A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)
-
Vortex mixer
-
Water bath or incubator for temperature control
Procedure:
-
Sample Preparation: A known mass of the compound (e.g., 10 mg) is weighed and placed into a vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Dissolution: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Visual Inspection: The vial is visually inspected against a contrasting background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.
-
Semi-Quantitative Analysis (if soluble): If the compound dissolves, additional solute can be added in known increments until saturation is reached (i.e., solid material remains undissolved after agitation).
-
Semi-Quantitative Analysis (if insoluble): If the compound does not dissolve, the experiment is repeated with a larger volume of solvent or a smaller mass of the solute to determine the approximate solubility limit.
-
Data Reporting: Solubility is often reported in qualitative terms (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL, <1 mg/mL).
Logical Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the characterization of the physical properties of a new chemical entity.
Caption: Workflow for Determining Physical Properties.
This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The experimental protocols outlined offer a standardized approach to further and more detailed characterization.
References
Stability and storage conditions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole
An In-depth Technical Guide on the Stability and Storage of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and purity over time.[1] The methyl groups at the 1 and 4 positions are thought to enhance the compound's overall stability.[1] This guide provides a comprehensive overview of the available stability data, recommended storage conditions, and detailed experimental protocols for the stability assessment of this compound.
Stability and Storage Conditions
This compound is a white to light yellow solid that is considered to be relatively stable under standard laboratory conditions.[1] However, like many halogenated organic compounds, its long-term stability can be influenced by environmental factors such as temperature, humidity, and light. Adherence to proper storage and handling protocols is crucial to maintain its purity, which is typically supplied at ≥95% or ≥98%.[1]
Recommended Storage
To ensure the longevity and stability of this compound, the following storage conditions are recommended based on general safety data sheets for similar imidazole compounds:
-
Temperature: Store in a cool place.[2] Refrigeration (2-8°C) is advisable for long-term storage.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial, especially after the container has been opened.
-
Light: Protect from light. Amber glass vials or storage in a dark cabinet is recommended to prevent potential photodegradation.
-
Moisture: The compound should be protected from moisture. Storage in a desiccator may be appropriate, particularly in humid environments.
Incompatible Materials
To prevent degradation or unwanted reactions, avoid storing this compound with strong oxidizing agents.
Data Presentation: Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Appearance | White to light yellow solid | The typical appearance of the pure compound.[1] A significant change in color may indicate degradation. |
| Purity | ≥95% or ≥98% (as supplied) | High purity is essential for its use as a building block in synthesis.[1] Purity should be periodically verified for long-term storage. |
| Storage Temperature | Cool place; long-term at 2-8°C | Minimizes the rate of potential thermal degradation. |
| Storage Atmosphere | Tightly sealed container in a dry, well-ventilated area.[2] Consider inert gas for opened containers. | Prevents oxidation and hydrolysis.[2] |
| Light Exposure | Protect from light (e.g., amber vial, dark cabinet) | Halogenated imidazoles can be susceptible to photodegradation.[3] |
| Moisture | Store in a dry environment; consider a desiccator. | Prevents potential hydrolysis. |
| Incompatible Materials | Strong oxidizing agents | To avoid potential hazardous reactions and degradation of the compound. |
| Recommended Retest Period | 1-3 years (unopened, under ideal conditions) | General guidance for stable solid chemical reagents.[2] The actual shelf life should be determined by stability studies. |
Experimental Protocols
The following experimental protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of active pharmaceutical ingredients.[4][5] These can be adapted to assess the stability of this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]
-
Objective: To generate degradation products to develop and validate a stability-indicating analytical method.
-
Procedure: Expose the compound (in solid state and in solution) to conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally desired to ensure that the analytical method can detect and quantify the degradation products without completely degrading the main compound.[9]
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24-48 hours. The imidazole moiety may be susceptible to base-mediated autoxidation.[3]
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours. The imidazole ring can be susceptible to oxidation.[3]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Long-Term and Accelerated Stability Testing
These studies are designed to predict the shelf life of the compound under defined storage conditions.[11]
-
Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.
-
Procedure:
-
Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[5]
-
Store the samples under the following conditions:
-
If a "significant change" (defined as failure to meet the specification) occurs during accelerated testing, an intermediate condition of 30°C ± 2°C / 65% RH ± 5% RH should be tested.[5][13]
-
-
Testing Frequency:
-
Analysis: At each time point, the samples should be analyzed for appearance, purity (assay), and degradation products using a validated stability-indicating method.
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for the purity and stability assessment of imidazole derivatives.[10][14][15][16][17]
-
Column: A C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent (e.g., acetonitrile or methanol).[14][16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazole core shows significant absorbance (e.g., 254 nm or as determined by UV scan).
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Mandatory Visualization
The following diagrams illustrate key workflows related to the stability and handling of this compound.
Caption: Workflow for Stability Testing of this compound.
Caption: Logical Flow for Handling and Storage of this compound.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. database.ich.org [database.ich.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity observed in the bromination of 1,4-dimethylimidazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the factors that govern the position of bromination on the imidazole ring is crucial for the efficient synthesis of targeted intermediates for drug discovery and development. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction: The Importance of Brominated 1,4-Dimethylimidazoles
1,4-Dimethylimidazole is an electron-rich heterocyclic compound. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to build molecular complexity. Specifically, 5-bromo-1,4-dimethylimidazole and 2,5-dibromo-1,4-dimethylimidazole are valuable building blocks in the synthesis of various biologically active molecules. The strategic placement of the methyl groups at the 1- and 4-positions influences the electronic properties and steric environment of the imidazole core, thereby directing the regiochemical outcome of electrophilic substitution reactions like bromination.
Regioselectivity in the Bromination of 1,4-Dimethylimidazole: An Overview
The bromination of 1,4-dimethylimidazole can theoretically yield three products: 2-bromo-1,4-dimethylimidazole, 5-bromo-1,4-dimethylimidazole, and 2,5-dibromo-1,4-dimethylimidazole. The regioselectivity of this reaction is influenced by several factors, including the nature of the brominating agent, the reaction solvent, temperature, and stoichiometry.
The imidazole ring is activated towards electrophilic attack. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, increasing the electron density at the C2, C4, and C5 positions. The methyl group at the C4 position is an electron-donating group, further activating the ring. Based on the electronic effects, the C5 position is generally the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack. The C2 position is also activated but is electronically less favored than C5.
Quantitative Data on Bromination Reactions
The following tables summarize the available quantitative data for the bromination of 1,4-dimethylimidazole under various conditions.
Table 1: Monobromination of 1,4-Dimethylimidazole
| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) (slight excess) | Not specified | 15 | 5-bromo-1,4-dimethylimidazole | High | [1] |
Table 2: Dibromination of 1,4-Dimethylimidazole
| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Information not available in search results | 2,5-dibromo-1,4-dimethylimidazole | [2][3] |
Note: Specific yield and detailed reaction conditions for the dibromination were not explicitly found in the provided search results, although the existence and utility of the 2,5-dibromo product are mentioned.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of brominated 1,4-dimethylimidazoles.
Synthesis of 5-bromo-1,4-dimethylimidazole via Electrophilic Bromination
This protocol is based on the general principle of selective monobromination at the most activated position.
Materials:
-
1,4-Dimethylimidazole
-
N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
Dissolve 1,4-dimethylimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 15°C in an ice-water bath.
-
Add a slight excess (e.g., 1.05 equivalents) of N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 15°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1,4-dimethylimidazole.[1]
Synthesis of 2,5-dibromo-1,4-dimethylimidazole
While a specific protocol for the direct dibromination of 1,4-dimethylimidazole was not detailed in the search results, a general approach would involve using a larger excess of the brominating agent and potentially more forcing conditions.
Materials:
-
1,4-Dimethylimidazole
-
Brominating agent (e.g., N-Bromosuccinimide or Bromine)
-
Suitable solvent (e.g., Acetic Acid, Dichloromethane)
Procedure (Hypothetical):
-
Dissolve 1,4-dimethylimidazole in the chosen solvent.
-
Add at least two equivalents of the brominating agent (e.g., 2.1 equivalents of NBS) to the solution. The addition might be done at room temperature or with gentle heating, depending on the reactivity.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up the reaction as described in the monobromination protocol, including quenching, extraction, and drying.
-
Purify the product by column chromatography or recrystallization to isolate 2,5-dibromo-1,4-dimethylimidazole.
Mechanistic Considerations and Signaling Pathways
The bromination of 1,4-dimethylimidazole proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.
References
- 1. youtube.com [youtube.com]
- 2. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Green Chemistry in Action: A Technical Guide to the Synthesis of Dibromo-dimethyl-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated imidazole scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Specifically, dibromo-dimethyl-imidazoles serve as versatile building blocks in medicinal chemistry. This technical guide provides an in-depth overview of a scalable synthetic route to 4,5-dibromo-1,2-dimethyl-1H-imidazole and explores emerging green chemistry approaches that promise to enhance the sustainability of this critical process.
Overview of the Synthetic Pathway
The most common and scalable route to mono-brominated 1,2-dimethyl-imidazole commences with a dibromination step, followed by a selective reductive debromination. This two-step process circumvents challenges associated with direct mono-bromination, such as the formation of regioisomers.[1][2]
Caption: Overall workflow for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
Experimental Protocols
Scalable Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This protocol is adapted from a reported cost-effective and scalable method.[1]
Materials:
-
1,2-dimethyl-1H-imidazole (1 equiv)
-
N-Bromosuccinimide (NBS) (2.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable reactor, dissolve 1,2-dimethyl-1H-imidazole (1 equiv) in DMF.
-
Cool the solution to 0 °C.
-
Slowly add N-Bromosuccinimide (2.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Proposed Green Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This proposed protocol incorporates green chemistry principles by replacing NBS and DMF with a bromide-bromate system in an aqueous medium and utilizing ultrasound irradiation to potentially reduce reaction times and energy consumption.[3][4]
Materials:
-
1,2-dimethyl-1H-imidazole (1 equiv)
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Aqueous acidic medium (e.g., dilute HCl)
-
Ultrasound bath/probe
Procedure:
-
In a vessel suitable for sonication, suspend 1,2-dimethyl-1H-imidazole (1 equiv) in an aqueous acidic solution.
-
Add the bromide-bromate salt mixture (proportions may require optimization, starting from a 2:1 molar ratio of NaBr to NaBrO₃).
-
Immerse the vessel in an ultrasound bath and sonicate at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress. The in-situ generation of the brominating species is expected to be enhanced by sonication.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a greener solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran).
-
Wash the organic layer, dry, and concentrate to yield the product.
Data Presentation: Optimization of the Dibromination Reaction
The following table summarizes the optimization data for the dibromination of 1,2-dimethyl-1H-imidazole with NBS.[1][5]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | MeCN | 2 | 40 |
| 2 | MeCN | 4 | 45 |
| 3 | MeCN | 12 | 50 |
| 4 | DMF | 2 | 60 |
| 5 | DMF | 4 | 70 |
| 6 | DMF | 12 | 80 |
| 7 | Toluene | 12 | 20 |
Logical Relationship for Green Bromination Strategy
The selection of a greener bromination approach involves considering multiple factors, from the choice of the brominating agent to the energy source used to drive the reaction.
Caption: Decision-making workflow for a greener bromination strategy.
Conclusion and Future Outlook
The synthesis of dibromo-dimethyl-imidazole derivatives is a mature field with scalable and high-yielding protocols. However, the principles of green chemistry compel a re-evaluation of traditional methods that rely on hazardous solvents like DMF and stoichiometric brominating agents like NBS. The exploration of aqueous reaction media, in-situ generation of brominating species, and the use of alternative energy sources like ultrasound and microwaves present promising avenues for developing more sustainable synthetic routes. While the direct application of these green methods to the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole requires further optimization, the foundational research in related systems indicates a high potential for success. Future work should focus on a systematic study of these greener alternatives to quantify their efficiency, scalability, and environmental impact for this specific transformation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block serves as a key intermediate in the synthesis of a wide array of 2,5-disubstituted-1,4-dimethyl-1H-imidazole derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents, typically aryl or heteroaryl boronic acids, provides a direct and efficient route to novel 2,5-diaryl-1,4-dimethyl-1H-imidazole scaffolds. The bromine atoms at the 2 and 5 positions of the imidazole ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential or double functionalization.
The resulting 2,5-diaryl-1,4-dimethyl-1H-imidazole core is a privileged structure in numerous biologically active compounds, exhibiting a range of therapeutic properties. These include activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The ability to readily diversify the substituents at the 2 and 5 positions makes this synthetic strategy highly valuable in drug discovery for structure-activity relationship (SAR) studies and lead optimization.
Applications in Drug Development
The 2,5-diaryl-1,4-dimethyl-1H-imidazole scaffold is a key pharmacophore in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole core can act as a scaffold to orient aryl substituents into the ATP-binding site of kinases, leading to potent and selective inhibition.
Notably, derivatives of 2,5-diarylimidazoles have shown significant inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory response.[1] By modifying the aryl groups at the 2 and 5 positions, researchers can fine-tune the potency and selectivity of these inhibitors. The synthetic accessibility of these compounds via Suzuki coupling facilitates the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 16 | ~78 |
| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | ~88 |
| 5 | Furan-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 10 | ~75 |
| 6 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | Tri(o-tolyl)phosphine (8) | K₂CO₃ | DMF | 120 | 24 | ~65 |
Note: The yields presented in this table are illustrative and based on reactions with analogous dibromo-heterocyclic compounds. Actual yields may vary depending on the specific reaction conditions and the reactivity of the boronic acid.
Experimental Protocols
General Protocol for the Double Suzuki Coupling of this compound
This protocol describes a general procedure for the synthesis of 2,5-diaryl-1,4-dimethyl-1H-imidazoles. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 3.0 equivalents)
-
Solvent system (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diaryl-1,4-dimethyl-1H-imidazole.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance, surpassing many classical methods for C-N bond formation.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. This substrate is a valuable building block in medicinal chemistry, as the imidazole core is a privileged scaffold in many biologically active compounds.[2] The two bromine atoms at the C2 and C5 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of primary and secondary amines to construct more complex molecular architectures.[2]
Reaction Principle and Regioselectivity
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the palladium(0) catalyst.
A key consideration in the amination of this compound is regioselectivity. The electronic and steric environment of the two carbon-bromine bonds can lead to selective mono-amination at either the C2 or C5 position, or to double amination. The choice of catalyst, ligand, base, and reaction conditions plays a crucial role in controlling the outcome of the reaction. Generally, bulky phosphine ligands are employed to facilitate the reaction.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of dibromo-heterocyclic compounds. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst, Ligand, and Base Combinations
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 |
| 4 | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 |
Table 2: Substrate Scope with Representative Amines and Expected Yields for Mono-amination
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-5-bromo-1,4-dimethyl-1H-imidazole | 75-90 |
| 2 | Aniline | 2-(Phenylamino)-5-bromo-1,4-dimethyl-1H-imidazole | 70-85 |
| 3 | Benzylamine | 2-(Benzylamino)-5-bromo-1,4-dimethyl-1H-imidazole | 80-95 |
| 4 | n-Butylamine | 2-(Butylamino)-5-bromo-1,4-dimethyl-1H-imidazole | 78-92 |
Note: Yields are estimates based on literature for structurally similar dibromo-heterocycles and will vary depending on the specific reaction conditions and optimizations.
Experimental Protocols
Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use.
Protocol 1: General Procedure for Mono-amination with a Secondary Amine (e.g., Morpholine)
This protocol is designed for the selective mono-amination of this compound.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(morpholin-4-yl)-5-bromo-1,4-dimethyl-1H-imidazole.
Protocol 2: General Procedure for Mono-amination with a Primary Amine (e.g., Aniline)
This protocol is suitable for the coupling of primary amines.
Materials:
-
This compound
-
Aniline (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dioxane
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask.
-
Add anhydrous dioxane (5 mL) followed by aniline (1.2 mmol).
-
Seal the flask and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-(phenylamino)-5-bromo-1,4-dimethyl-1H-imidazole.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-1,4-dimethyl-1H-imidazole is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its core imidazole structure is recognized as a "privileged scaffold," frequently found in biologically active compounds. The presence of two bromine atoms at the 2 and 5 positions provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This, combined with the modulating effects of the N-methyl and C-methyl groups on metabolic stability and lipophilicity, makes it an invaluable intermediate in the discovery of novel therapeutics, particularly in the areas of oncology and virology.[1][2]
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed protocols for key synthetic transformations and biological assays are also presented to guide researchers in their drug discovery efforts.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors and potential antiviral compounds.[1][2]
Kinase Inhibitor Synthesis
The imidazole core is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of substituted imidazoles that can target the ATP-binding site of various kinases. The bromine atoms are readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities. This facilitates extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[1][3] A significant focus has been on the development of p38 MAP kinase inhibitors, which are implicated in inflammatory diseases and cancer.[1][3][4]
Antiviral Drug Discovery
Imidazole derivatives have demonstrated a broad spectrum of antiviral activities.[4] The this compound scaffold can be elaborated to generate novel compounds for screening against various viral targets. The ability to readily diversify the core structure through cross-coupling reactions makes it an attractive starting point for the discovery of new antiviral agents.
Quantitative Data: Biological Activity of Imidazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazole-based derivatives | p38α MAP Kinase | 200 | [4] |
| Imidazo[4,5-b]pyridin-2-one derivative | p38 MAP Kinase | 9.6 | [5] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | p38 MAP Kinase | 403.57 ± 6.35 | [6] |
| Diaryl-imidazole derivative | p38 MAP Kinase | 0.24 | [7] |
| Imidazole-1,2,3-triazole hybrid | Glycogen synthase kinase-3β (GSK-3β) | 4670 ± 110 | [8] |
Experimental Protocols
The following protocols describe general procedures for the functionalization of this compound and subsequent biological evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of 2,5-diaryl-1,4-dimethyl-1H-imidazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents per bromine atom)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents per bromine atom)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diaryl-1,4-dimethyl-1H-imidazole.
General Workflow for Suzuki-Miyaura Coupling
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group onto the imidazole core, a common feature in many kinase inhibitors.
Materials:
-
This compound
-
Amine (1.2 to 2.0 equivalents per bromine atom)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equivalents per bromine atom)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Protocol 3: In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38 MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
A known p38 inhibitor as a positive control (e.g., SB203580)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.
-
Add a solution containing the p38α enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: p38 MAP Kinase Pathway
Derivatives of this compound are often designed as inhibitors of the p38 MAP kinase signaling pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in constructing diverse libraries of kinase inhibitors, particularly targeting the p38 MAP kinase pathway, is well-recognized. The provided protocols offer a foundational guide for researchers to exploit the synthetic potential of this compound in their drug discovery programs. Further exploration of its applications is warranted to uncover new classes of bioactive molecules.
References
- 1. US20050187218A1 - Imidazole based kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2010112936A1 - P38map kinase inhibitor - Google Patents [patents.google.com]
- 3. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a monomer for the synthesis of novel conjugated polymers in materials science. This document outlines a detailed, representative experimental protocol for the synthesis of a hypothetical poly(1,4-dimethyl-1H-imidazole-2,5-diyl) via Yamamoto coupling, its characterization, and potential applications in organic electronics.
Introduction
This compound is a versatile heterocyclic building block with significant potential in the development of advanced materials.[1] Its key feature is the presence of two bromine atoms at the 2 and 5 positions of the imidazole ring, which serve as reactive sites for various cross-coupling reactions, such as Suzuki or Yamamoto polymerization.[1] This allows for the incorporation of the electron-rich dimethyl-imidazole moiety into polymer backbones, making it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methyl groups at the 1 and 4 positions enhance solubility and processability of the resulting polymers.
Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics
This section details the synthesis and characterization of a hypothetical conjugated polymer, poly(1,4-dimethyl-1H-imidazole-2,5-diyl), for potential use as an electron-transporting layer in an OLED device.
The following table summarizes the expected material properties of the synthesized poly(1,4-dimethyl-1H-imidazole-2,5-diyl). These values are representative of typical imidazole-based conjugated polymers and should be considered illustrative.
| Property | Value |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 (GPC) |
| Decomposition Temperature (Td) | > 350 °C (TGA, 5% weight loss) |
| Glass Transition Temperature (Tg) | 120 - 140 °C (DSC) |
| UV-Vis Absorption (λmax, thin film) | 380 - 420 nm |
| Photoluminescence (λem, thin film) | 450 - 490 nm (Blue-Green Emission) |
| HOMO Energy Level | -5.8 to -6.2 eV (Cyclic Voltammetry) |
| LUMO Energy Level | -2.5 to -2.9 eV (Cyclic Voltammetry) |
| Electron Mobility | 10⁻⁵ to 10⁻⁴ cm²/Vs (OFET) |
Experimental Protocols
Synthesis of poly(1,4-dimethyl-1H-imidazole-2,5-diyl) via Yamamoto Coupling
This protocol describes a method for the synthesis of the target polymer from the this compound monomer.
Materials:
-
This compound (≥98% purity)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Soxhlet extraction apparatus
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Monomer Preparation: Ensure this compound is dried under vacuum at 60 °C for at least 4 hours before use.
-
Reaction Setup: In a glovebox, add Ni(COD)₂ (1.2 equivalents), 2,2'-bipyridyl (1.2 equivalents), and 1,5-cyclooctadiene (1.2 equivalents) to a dry Schlenk flask. Add anhydrous DMF and toluene (3:1 v/v) to dissolve the catalyst complex. Stir the mixture at 80 °C for 30 minutes to form the active Ni(0) catalyst.
-
Polymerization: To a separate Schlenk flask, add this compound (1 equivalent) and dissolve in anhydrous DMF. Transfer the activated catalyst solution to the monomer solution via cannula.
-
Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (Argon or Nitrogen) for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the viscous solution into a stirred solution of methanol/HCl (10:1 v/v) to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash with methanol to remove residual catalyst and oligomers.
-
Neutralize the polymer by stirring in a dilute ammonia solution, followed by washing with deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with acetone for 24 hours to remove any remaining low molecular weight impurities.
-
Dry the purified polymer under vacuum at 80 °C for 24 hours.
-
Characterization of poly(1,4-dimethyl-1H-imidazole-2,5-diyl)
a) Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Calibration: Polystyrene standards.
-
Procedure: Dissolve a small amount of the polymer in THF and filter through a 0.2 µm syringe filter before injection.
b) Thermal Properties Analysis:
-
Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA Conditions: Heat from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC Conditions: Heat from room temperature to 200 °C at 10 °C/min, cool to room temperature, and then heat again to 200 °C at the same rate. The glass transition temperature (Tg) is determined from the second heating scan.
c) Optical and Electrochemical Properties:
-
Technique: UV-Vis Spectroscopy, Photoluminescence Spectroscopy, and Cyclic Voltammetry (CV).
-
Sample Preparation: Prepare thin films of the polymer by spin-coating a solution of the polymer in chloroform onto quartz substrates (for UV-Vis and PL) or indium tin oxide (ITO) coated glass (for CV).
-
CV Conditions: Use a three-electrode setup with the polymer film as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
Visualizations
Yamamoto Polymerization Workflow
Caption: Workflow for the synthesis and characterization of the polymer.
Logical Relationship of Polymer Properties and Application
Caption: Relationship between synthesis, properties, and application.
References
Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-1,4-dimethyl-1H-imidazole is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of kinase inhibitors. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding site of various kinases. The strategic placement of two bromine atoms at the 2 and 5 positions provides reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR).[1] The methyl groups at the 1 and 4 positions can enhance metabolic stability and modulate the compound's physicochemical properties.
While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in peer-reviewed literature, its structural motifs are present in known kinase inhibitors. This document provides a representative application of a similar dibromo-imidazole core in the synthesis of p38 MAP kinase inhibitors, a well-established target for inflammatory diseases. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of imidazole-based kinase inhibitors and can be adapted for the use of this compound.
Application: Synthesis of a Representative p38 MAP Kinase Inhibitor
This section details the synthesis of a 2,5-disubstituted imidazole-based p38 MAP kinase inhibitor, illustrating a practical application of a dibromo-imidazole building block. The synthetic strategy relies on a sequential Suzuki-Miyaura cross-coupling reaction to introduce aryl moieties at the 2 and 5 positions of the imidazole core.
Synthetic Workflow:
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a representative 2,5-diaryl-imidazole p38 MAP kinase inhibitor, synthesized via a similar methodology.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Representative Inhibitor 1 | p38α | 403.57 ± 6.35 | SB203580 | 222.44 ± 5.98 |
Data is representative and based on analogous compounds reported in the literature.[2]
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Diaryl-1,4-dimethyl-1H-imidazole via Sequential Suzuki-Miyaura Coupling
This protocol describes a general procedure for the sequential Suzuki-Miyaura cross-coupling reaction to synthesize a 2,5-diaryl-1,4-dimethyl-1H-imidazole.
Materials:
-
This compound
-
Arylboronic Acid 1
-
Arylboronic Acid 2
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Step 1: Monosubstitution
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and the first arylboronic acid (1.1 eq) in the chosen solvent.
-
Add the base (2.0 eq) and degassed water.
-
Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 eq) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-aryl-5-bromo-1,4-dimethyl-1H-imidazole intermediate.
Step 2: Disubstitution
-
Follow the same procedure as in Step 1, using the purified 2-aryl-5-bromo-1,4-dimethyl-1H-imidazole intermediate (1.0 eq) and the second arylboronic acid (1.1 eq).
-
After purification, characterize the final 2,5-diaryl-1,4-dimethyl-1H-imidazole product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: p38α MAP Kinase Activity Assay (LanthaScreen™ TR-FRET)
This protocol provides a general method for determining the in vitro potency of a synthesized inhibitor against p38α MAP kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[3][4]
Materials:
-
Recombinant p38α MAP Kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer
-
Test Inhibitor (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor: Create a concentration gradient of the inhibitor in DMSO, typically in a 96-well plate.
-
Prepare the kinase/substrate solution: Dilute the p38α kinase and the fluorescein-labeled substrate peptide to the desired concentrations in the kinase reaction buffer.
-
Prepare the ATP solution: Dilute ATP to the desired concentration in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add the serially diluted inhibitor to the 384-well assay plate.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer containing EDTA.
-
Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.
LanthaScreen™ TR-FRET Kinase Assay Principle
This diagram illustrates the principle of the time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of Potent Kinase Inhibitors Using 2,5-Dibromo-1,4-dimethyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-1,4-dimethyl-1H-imidazole is a highly versatile and valuable building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs). Its di-brominated structure at the 2 and 5 positions of the imidazole ring provides two reactive sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This allows for the efficient and controlled introduction of various aryl, heteroaryl, and amino moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery. The 1,4-dimethyl substitution pattern enhances the stability of the imidazole core. This application note provides detailed protocols for the synthesis of potent kinase inhibitors utilizing this compound as a key starting material. Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology, and the imidazole scaffold is a common feature in many approved and investigational drugs.
Core Applications in API Synthesis
The primary application of this compound in API synthesis is as a scaffold for the construction of kinase inhibitors. The bromine atoms serve as handles for the sequential or simultaneous introduction of different substituents, enabling the creation of diverse chemical libraries for screening and optimization.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromoimidazole with various aryl or heteroaryl boronic acids or esters. This is a robust method for introducing key pharmacophoric elements that can interact with the ATP-binding site of kinases.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. These amino groups can form crucial hydrogen bond interactions within the kinase hinge region, a common binding motif for inhibitors.
Synthesis of a Potent Tropomyosin Receptor Kinase (TrkA) Inhibitor Intermediate
This section details the synthesis of a key intermediate for a potent TrkA inhibitor, demonstrating the utility of this compound. Trk kinases are implicated in various cancers and pain, making them an important therapeutic target.[1][3]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Mono-arylated Imidazole Intermediate
This protocol describes the selective mono-arylation of this compound with a substituted pyridinylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
3-Pyridinylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 90 | 12 | 75-85 | >95 |
Table 1: Representative data for the mono-arylation of this compound.
Synthesis of a p38 MAP Kinase Inhibitor Scaffold
This section outlines the synthesis of a di-substituted imidazole scaffold, a key component of p38 MAP kinase inhibitors. p38 MAP kinase is a crucial target in inflammatory diseases.[4]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol demonstrates the sequential di-arylation of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic Acid A (e.g., 4-fluorophenylboronic acid)
-
Arylboronic Acid B (e.g., 4-pyridinylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure (Step 1 - Mono-arylation):
-
Follow the procedure outlined in the TrkA inhibitor intermediate synthesis, using Arylboronic Acid A. Isolate and purify the mono-arylated product.
Procedure (Step 2 - Di-arylation):
-
To a round-bottom flask, add the purified 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole (1.0 eq), Arylboronic Acid B (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add a degassed 4:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described previously.
Quantitative Data Summary:
| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 100 | 12 | 80-90 |
| 2 | 2-(4-fluorophenyl)-5-bromo-1,4-dimethyl-1H-imidazole | 4-pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 100 | 16 | 70-80 |
Table 2: Representative data for the sequential di-arylation of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: TrkA Signaling Pathway Inhibition.
Experimental Workflow
Caption: API Synthesis and Evaluation Workflow.
Conclusion
This compound is a cornerstone building block for the synthesis of complex active pharmaceutical ingredients, particularly kinase inhibitors. The protocols provided herein demonstrate its utility in Suzuki-Miyaura coupling reactions to generate key intermediates for TrkA and p38 MAP kinase inhibitors. The versatility of this reagent, coupled with the robustness of palladium-catalyzed cross-coupling methodologies, offers a powerful platform for the discovery and development of novel therapeutics. Researchers and drug development professionals can leverage these protocols as a starting point for their own synthetic campaigns, enabling the rapid generation of diverse compound libraries for biological screening.
References
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-1,4-dimethyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms at the C2 and C5 positions serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of a diverse array of substituted imidazole derivatives, which are core scaffolds in many biologically active compounds.[1]
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies outlined herein are designed to serve as a practical guide for researchers in academic and industrial settings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the dibromoimidazole substrate and various organoboronic acids. This reaction is tolerant of a wide range of functional groups and typically proceeds with high efficiency.[2]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-90 | [2] |
| Heteroarylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of amino-substituted imidazole derivatives. The reaction typically requires a palladium catalyst in combination with a bulky phosphine ligand and a strong base.[2]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,4-dimethyl-1H-imidazole
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the base (e.g., NaOt-Bu, 1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.02 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Amines | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100-110 | - | General Protocol |
| Secondary Amines | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 80-100 | - | [2] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and the dibromoimidazole substrate. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-1,4-dimethyl-1H-imidazole
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.01 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Sonogashira Coupling
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25-70 | - | General Protocol |
Other Potential Cross-Coupling Reactions
While less commonly reported for this specific substrate, other palladium-catalyzed cross-coupling reactions such as the Heck , Stille , and Negishi couplings are, in principle, applicable to this compound. These reactions would allow for the introduction of alkenyl, aryl/alkenyl (from organostannanes), and alkyl/aryl (from organozinc reagents) groups, respectively. Researchers are encouraged to adapt established protocols for these reactions to this substrate.
Workflow and Logic Diagrams
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Sonogashira Coupling with Dibrominated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction specifically tailored for dibrominated imidazole substrates. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex alkynyl-substituted imidazoles, which are prevalent scaffolds in numerous biologically active compounds and functional materials.
Introduction
The Sonogashira coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] When applied to dibrominated imidazoles, this reaction offers a strategic approach to introduce one or two alkyne moieties, enabling the synthesis of a diverse range of mono- and di-alkynylated imidazole derivatives.
The regioselectivity of the coupling on unsymmetrically substituted dibrominated imidazoles, such as 2,4-dibromoimidazoles, is a critical aspect. Generally, the reactivity of the halogen is a key determinant, with iodides being more reactive than bromides.[2] In the case of dibrominated compounds, the electronic and steric environment of the carbon-bromine bonds dictates the site of the initial coupling. For instance, in N-substituted 2,4-dibromoimidazoles, the C4-position is often more sterically accessible and electronically favorable for the initial oxidative addition of the palladium catalyst, leading to regioselective mono-alkynylation at this position.
Data Presentation: Comparison of Sonogashira Coupling Protocols for Dibrominated Imidazoles
The following table summarizes various reported conditions for the Sonogashira coupling with different dibrominated imidazole substrates, highlighting the key parameters and corresponding yields for both mono- and bis-alkynylation products.
| Dibrominated Imidazole | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) and Yield(s) (%) | Reference |
| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 2-alkynyl-4-bromo- and 2,4-dialkynylimidazoles (Good to excellent yields) | [3] |
| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80-100 | 2-4 | 2,4-Disubstituted 5-nitroimidazoles (via sequential Suzuki/Sonogashira) | [4] |
| General Aryl Bromide (Template) | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | Mono-alkynylated product (89%) | [2] |
| 2-Amino-3-bromopyridine (Analogue) | Phenylacetylene | Pd(CF₃COO)₂ (2.5) + PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 2-Amino-3-(phenylethynyl)pyridine (96%) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Sonogashira Coupling of a Dibrominated Imidazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dibrominated imidazole (e.g., 2,4-dibromo-1-methyl-1H-imidazole) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or a mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dibrominated imidazole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated imidazole.
Protocol 2: Procedure for Double Sonogashira Coupling of a Dibrominated Imidazole
This protocol is designed for the synthesis of di-alkynylated imidazoles and may require more forcing conditions.
Materials:
-
Dibrominated imidazole (1.0 equiv)
-
Terminal alkyne (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Amine base (e.g., Et₃N or DIPA) (3-5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Follow steps 1-3 from Protocol 1, using the increased stoichiometry of reagents as listed above.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or LC-MS.
-
Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the desired di-alkynylated imidazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Sonogashira coupling experiment with a dibrominated imidazole.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Logical Relationship of Reaction Components
This diagram illustrates the key components and their roles in the Sonogashira coupling reaction.
References
Application Notes: Functionalization of the Imidazole Core via 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals, including antifungal, anti-inflammatory, and anticancer agents.[1][2] 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS: 850429-58-2) is a highly versatile and valuable building block for drug discovery and organic synthesis.[3][4] Its structure, featuring two reactive bromine atoms at the 2 and 5 positions, makes it an ideal substrate for functionalization through metal-catalyzed cross-coupling reactions.[3][5] The methyl groups at the 1 and 4 positions enhance molecular stability and modulate the electronic properties of the imidazole core, which can be crucial for fine-tuning metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These characteristics make it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral drugs.[3][4]
Key Applications in Drug Discovery
The primary utility of this compound lies in its capacity as a scaffold for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The two bromine atoms serve as highly reactive handles, allowing for the sequential or simultaneous introduction of various aryl, heteroaryl, or amine functionalities.[3] This enables medicinal chemists to efficiently explore the chemical space around the imidazole core to optimize interactions with a biological target.
Core Functionalization Reactions
The bromine substituents on the this compound core are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high selectivity.[5] The two most pivotal transformations for this substrate are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Caption: General workflow for the functionalization of this compound.
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[5]
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[5][6]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (argon/nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).[6]
-
Evacuate the flask and backfill with inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 5 mL) via syringe.[6]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized imidazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine or Aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or SPhos)[5]
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (argon/nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate the flask and backfill with inert gas.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water carefully.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Functionalization Reactions
The following tables summarize expected outcomes for the functionalization of this compound based on typical yields for these reaction types.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid Partner | Product Structure | Typical Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Bromo-5-phenyl-1,4-dimethyl-1H-imidazole | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-1,4-dimethyl-1H-imidazole | 80-95 |
| 3 | 3-Pyridinylboronic acid | 2-Bromo-5-(pyridin-3-yl)-1,4-dimethyl-1H-imidazole | 60-80 |
| 4 | 2-Thiopheneboronic acid | 2-Bromo-5-(thiophen-2-yl)-1,4-dimethyl-1H-imidazole | 70-85 |
Note: The reaction can be controlled to achieve mono- or di-substitution by adjusting stoichiometry and reaction conditions.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Product Structure | Typical Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 4-(5-Bromo-1,4-dimethyl-1H-imidazol-2-yl)morpholine | 70-88 |
| 2 | Aniline | N-(5-Bromo-1,4-dimethyl-1H-imidazol-2-yl)aniline | 65-85 |
| 3 | Benzylamine | N-Benzyl-5-bromo-1,4-dimethyl-1H-imidazol-2-amine | 75-92 |
| 4 | Pyrrolidine | 2-Bromo-1,4-dimethyl-5-(pyrrolidin-1-yl)-1H-imidazole | 70-90 |
Note: Regioselectivity can be an important consideration in these reactions, often influenced by the electronic properties of the imidazole ring.[5]
Application in the Drug Discovery Pipeline
The functionalization of this imidazole core is a critical step in the early stages of drug discovery, particularly in lead generation and optimization.
Caption: Role of imidazole functionalization in a typical drug discovery workflow.
The imidazole scaffold is a key component in many kinase inhibitors.[4] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below shows a simplified, representative signaling pathway that is often targeted by small-molecule kinase inhibitors developed from scaffolds like functionalized imidazoles.
Caption: A representative kinase signaling pathway (MAPK) targeted by inhibitors.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. Buy this compound | 850429-58-2 [smolecule.com]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a key building block in the synthesis of novel organic electronic materials. The unique structural and electronic properties of this imidazole derivative make it a valuable monomer for creating advanced materials with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Introduction
This compound (CAS: 850429-58-2) is a versatile heterocyclic compound engineered for advanced organic synthesis.[1] Its core imidazole structure is substituted with two bromine atoms at the 2 and 5 positions, which serve as highly reactive sites for metal-catalyzed cross-coupling reactions.[1] The presence of methyl groups at the 1 and 4 positions enhances the molecule's stability and influences the electronic properties of the resulting materials.[1] These features make it an excellent candidate for incorporation into conjugated polymers and small molecules designed for organic electronics.
The imidazole moiety is known to facilitate electron transport in organic molecules, and its derivatives are widely used in the synthesis of electron-transporting or bipolar host materials for OLEDs. The strong electron-withdrawing nature of the imidazole core can be leveraged to tune the electronic properties of the final material.
Application: Synthesis of a Representative Conjugated Copolymer
A primary application of this compound is in the synthesis of conjugated copolymers through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. In this representative application, we describe the synthesis of a copolymer of this compound with a fluorene-based comonomer, a common building block in materials for blue OLEDs.
The resulting polymer, poly[(9,9-dioctylfluorene)-alt-(1,4-dimethyl-1H-imidazole)] (PFF-DMI), is a promising candidate for use as a host material in phosphorescent OLEDs (PhOLEDs) or as an emissive material in fluorescent OLEDs. The imidazole units are expected to enhance electron injection and transport, contributing to more balanced charge transport within the device, which can lead to higher efficiency and longer operational stability.
Experimental Protocols
Protocol 1: Synthesis of poly[(9,9-dioctylfluorene)-alt-(1,4-dimethyl-1H-imidazole)] (PFF-DMI) via Suzuki Coupling Polymerization
This protocol details a representative method for the synthesis of a conjugated copolymer using this compound.
Materials:
-
This compound (Monomer A)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Fluorene Diboronic Ester, Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (253.92 mg, 1.0 mmol), fluorene diboronic ester (640.78 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate flask, prepare a 2 M solution of K₂CO₃ in deionized water and degas it by bubbling with argon for 30 minutes. Add 5 mL of the K₂CO₃ solution to the reaction flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with argon.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Separate the organic layer and wash it twice with 50 mL of deionized water, followed by one wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution to approximately 10 mL using a rotary evaporator.
-
Purification: Precipitate the polymer by slowly adding the concentrated toluene solution to 200 mL of vigorously stirred methanol. Filter the resulting fibrous precipitate and wash it with methanol, acetone, and finally hexane to remove oligomers and residual catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Data Presentation
The following tables summarize representative quantitative data for the synthesized copolymer, PFF-DMI. These values are based on typical results for analogous conjugated polymers and serve as a benchmark for characterization.
Table 1: Polymerization and Molecular Weight Data
| Property | Representative Value |
| Yield (%) | 85 - 95 |
| Number-Average Molecular Weight (Mn) (kDa) | 15 - 25 |
| Weight-Average Molecular Weight (Mw) (kDa) | 30 - 50 |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
Table 2: Photophysical and Electrochemical Properties
| Property | Representative Value |
| Absorption Maximum (λₘₐₓ, in solution) (nm) | 380 - 390 |
| Emission Maximum (λₑₘ, in solution) (nm) | 410 - 425 |
| HOMO Level (eV) | -5.6 to -5.8 |
| LUMO Level (eV) | -2.4 to -2.6 |
| Electrochemical Bandgap (eV) | 3.0 - 3.2 |
Visualizations
Synthetic Pathway
The following diagram illustrates the Suzuki coupling polymerization reaction between this compound and a fluorene-based comonomer.
Caption: Suzuki coupling for PFF-DMI synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the PFF-DMI copolymer.
Caption: Workflow for PFF-DMI synthesis and analysis.
Logical Relationship: Structure to Function
This diagram illustrates the logical relationship between the molecular structure of the imidazole-containing polymer and its function in an organic electronic device.
Caption: Structure-property-performance relationship.
References
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Q1: I am observing very low or no conversion of my starting material. What are the primary factors to investigate?
A1: Failure to achieve conversion typically points to issues with the catalyst system, reaction setup, or reagents.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and phosphine ligand are of high quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Consider using a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.
-
Insufficient Base or Inappropriate Base Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Ensure the base is finely powdered, dry, and added in sufficient excess (typically 2-3 equivalents). For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1]
Q2: My reaction is producing a mixture of mono-arylated products at the C2 and C5 positions. How can I control the regioselectivity?
A2: Achieving regioselectivity in the mono-arylation of dihaloazoles is a common challenge. The outcome is highly dependent on the choice of catalyst and ligand, which can exploit the different electronic and steric environments of the C2 and C5 positions.
-
Catalyst-Controlled Selectivity: It has been demonstrated that by changing the palladium catalyst, one can switch the selectivity of mono-arylation for some dihaloazoles.[3]
-
For C5-Arylation (the generally more reactive site): A catalyst system like Pd(PPh₃)₄ may favor coupling at the more electron-deficient and sterically accessible C5 position.
-
For C2-Arylation (the generally less reactive site): More specialized, bulky, and electron-rich ligands are often required to promote oxidative addition at the more hindered C2 position. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a suitable palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) can provide selectivity for the less reactive site.[1][3]
-
Q3: I am getting a significant amount of debrominated starting material (1,4-dimethyl-1H-imidazole) and/or homocoupling of my boronic acid. What causes these side products and how can I minimize them?
A3: These are common side reactions in Suzuki couplings.
-
Protodeboronation & Homocoupling: This occurs when the boronic acid reacts with water or other protic sources instead of the palladium complex, or couples with itself.
-
Solution: Use a milder base like KF or work under anhydrous conditions if possible.[1] Ensure the reaction is rigorously deoxygenated, as oxygen promotes homocoupling.
-
-
Reductive Dehalogenation (Debromination): This side reaction can be promoted by certain catalyst systems or impurities.
-
Solution: Ensure high purity of reagents and solvents. Sometimes, changing the ligand or using a lower reaction temperature can mitigate this issue.
-
Q4: The reaction works, but the yield is consistently low. How can I optimize the reaction for higher yield?
A4: Low yields, assuming some conversion is happening, can often be improved by systematically optimizing the reaction parameters.
-
Solvent System: A mixture of a non-polar aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is common. The ratio is critical; typically a 4:1 to 10:1 organic to aqueous ratio is a good starting point.[4]
-
Temperature: While room temperature Suzuki couplings are possible with highly active catalysts, many systems, especially with challenging substrates, require heating.[1] An initial temperature of 80-100 °C is typical. If yields are low, a moderate increase in temperature may be beneficial. Microwave heating can also dramatically reduce reaction times and improve yields.[5]
-
Catalyst Loading: While lower catalyst loading is desirable, for a challenging substrate, you may need to increase the loading to 2-5 mol% of the palladium source to drive the reaction to completion.
-
Ligand Choice: For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often essential to promote the rate-limiting oxidative addition step and the subsequent reductive elimination.[6][7] Consider screening ligands like SPhos, XPhos, or RuPhos.
Data Presentation
The following tables summarize typical conditions used for the Suzuki coupling of dihaloheterocycles, which can serve as a starting point for the optimization of this compound.
Table 1: Catalyst & Ligand Systems for Dihaloheterocycles
| Catalyst Precursor | Ligand | Selectivity/Application Notes | Reference Example |
| Pd(PPh₃)₄ | PPh₃ | Often selective for the more reactive halide in dihaloazoles. | [8] |
| Pd₂(dba)₃ | SPhos | Bulky ligand, effective for coupling at sterically hindered positions. | [9] |
| Pd(OAc)₂ | RuPhos | Highly active catalyst system for electron-rich heteroaryl chlorides/bromides. | [1] |
| PdCl₂(dppf) | dppf | A robust catalyst, often used for a wide range of aryl and heteroaryl couplings. | [10] |
Table 2: Reaction Parameter Comparison for Heteroaryl Bromide Coupling
| Parameter | Condition A | Condition B | Condition C |
| Substrate Type | Dihaloimidazole | Dibromothiophene | Chloroindazole |
| Palladium Source | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 3-5 mol% | 6 mol% | 2-3 mol% |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent System | Dioxane/H₂O | Dioxane/H₂O | Dioxane/H₂O |
| Temperature | 90 °C | 90 °C | 100 °C |
| Typical Yield | Good to Excellent | >80% | >90% |
| Reference | Adapted from[11] | [8] | Adapted from[4] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation (Screening)
This protocol is a general starting point for the mono-arylation of this compound.
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
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Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add degassed solvent (e.g., 4 mL of Dioxane and 1 mL of H₂O) via syringe.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Double Suzuki Coupling
This protocol is designed to achieve diarylation at both the C2 and C5 positions.
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%) to the flask.[8]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours.[8]
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming challenges in the purification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you navigate common issues during the purification of this compound, ensuring a higher yield and purity of the final product.
Issue 1: Low Purity After Initial Synthesis
Potential Causes:
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Incomplete reaction leading to the presence of starting materials.
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Formation of mono-brominated or tri-brominated side products.
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Presence of regioisomers.
Recommended Actions:
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Monitor Reaction Completion: Utilize Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 1,4-dimethylimidazole.
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Optimize Stoichiometry: Carefully control the molar ratio of the brominating agent to minimize the formation of under- or over-brominated species.
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Purification Strategy: Employ column chromatography to separate the desired product from impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Issue 2: Difficulty in Removing Impurities by Recrystallization
Potential Causes:
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Co-crystallization of impurities with the desired product.
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The product oiling out instead of crystallizing.
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High solubility of the product in the chosen solvent, leading to low recovery.
Recommended Actions:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find an optimal system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Controlled Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.
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Anti-Solvent Addition: If the product is highly soluble, consider dissolving it in a good solvent and then slowly adding an anti-solvent in which it is insoluble to induce crystallization.
Issue 3: Challenges with Column Chromatography
Potential Causes:
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Poor separation of closely related impurities (e.g., regioisomers).
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Streaking of the compound on the TLC plate and column.
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Low recovery of the product from the column.
Recommended Actions:
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Solvent System Optimization: Methodically test different ratios of non-polar and polar solvents (e.g., varying gradients of hexane/ethyl acetate) using TLC to achieve baseline separation of the product from impurities.
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pH Adjustment: For basic imidazole compounds that may streak, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the peak shape.
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Proper Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can lead to better separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities arise from the bromination of 1,4-dimethylimidazole and can include:
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Starting Material: Unreacted 1,4-dimethylimidazole.
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Mono-brominated Intermediates: 2-Bromo-1,4-dimethyl-1H-imidazole and 5-Bromo-1,4-dimethyl-1H-imidazole.
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Regioisomers: Depending on the synthetic route, other isomers of dibromo-1,4-dimethyl-imidazole might be formed.
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Over-brominated Products: Tribromo-1,4-dimethyl-1H-imidazole.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the components of your reaction mixture. The different spots on the TLC plate can be visualized under a UV lamp. By comparing the spots of your crude product with the starting material and the purified fractions, you can track the progress of the purification.
Q3: My purified product appears as an oil, not a solid. How can I purify it?
A3: If your product is an oil, direct recrystallization is not possible. Consider the following options:
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Column Chromatography: This is the most common method for purifying oils.
-
Salt Formation: As imidazoles are basic, you can react your oily product with an acid (e.g., HCl) to form a solid salt. This salt can then be purified by recrystallization. After purification, the free base can be regenerated by treatment with a mild base.
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Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A good starting point for recrystallization is to try a solvent system where the compound has limited solubility at room temperature but is fully soluble when heated. For a dibrominated dimethylimidazole, you could start by screening solvents such as:
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Hexane/Ethyl Acetate mixtures
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Dichloromethane/Hexane mixtures
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Toluene
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Acetonitrile
It is crucial to perform small-scale solubility tests to identify the most suitable solvent or solvent mixture.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material (1,4-dimethylimidazole) | Rf of Mono-brominated Impurity | Rf of this compound |
| 9:1 | 0.1 | 0.3 | 0.5 |
| 8:2 | 0.2 | 0.5 | 0.7 |
| 7:3 | 0.35 | 0.65 | 0.8 |
Note: Rf values are hypothetical and for illustrative purposes. Actual values will depend on the specific TLC plate and conditions.
Table 2: Example Recrystallization Solvents and Expected Recovery
| Solvent | Solubility (Cold) | Solubility (Hot) | Expected Purity | Expected Recovery |
| Hexane | Insoluble | Sparingly Soluble | >99% | Low |
| Ethyl Acetate | Soluble | Very Soluble | - | Very Low |
| Hexane:Ethyl Acetate (95:5) | Sparingly Soluble | Soluble | >98% | Moderate |
| Toluene | Sparingly Soluble | Soluble | >98% | Moderate to High |
Note: This table presents hypothetical data to guide solvent selection. Experimental validation is necessary.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of hexane and ethyl acetate. Aim for an Rf value of ~0.3-0.4 for the desired product.
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Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Apply the sample to the top of the packed column.
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Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting low purity in the final product.
Technical Support Center: Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when synthesizing from 1,4-dimethylimidazole via bromination.
Question: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The bromination reaction may not have gone to completion. This can be verified by TLC or LC-MS analysis of the crude reaction mixture, which would show the presence of the starting material (1,4-dimethylimidazole) and/or the mono-brominated intermediate.
-
Solution: Increase the reaction time or slightly increase the temperature. Ensure that the brominating agent was added in the correct stoichiometric amount (at least 2 equivalents).
-
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Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
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Solution: While various solvents can be used, polar aprotic solvents like DMF have been shown to be effective for brominations of similar imidazole derivatives.[1] The reaction is often carried out at room temperature.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.
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Solution: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the product's solubility in the aqueous phase. When performing column chromatography, select a solvent system that provides good separation between the desired product and impurities.
-
Question: My final product is impure. I am observing unexpected peaks in my NMR or LC-MS analysis. What are these impurities and how can I avoid them?
Answer:
The most common impurities in the synthesis of this compound are related to the degree of bromination and the starting materials.
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Presence of Mono-brominated Species: The most likely impurity is 2-bromo-1,4-dimethyl-1H-imidazole or 5-bromo-1,4-dimethyl-1H-imidazole. This occurs when an insufficient amount of the brominating agent is used or the reaction is not allowed to proceed to completion.
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Solution: Increase the equivalents of the brominating agent (e.g., N-bromosuccinimide) to slightly over 2 equivalents. Ensure adequate reaction time and efficient stirring.
-
-
Over-bromination: Although less common for this specific product, the formation of a tri-bromo species is a possibility, especially if the reaction conditions are too harsh.
-
Solution: Carefully control the stoichiometry of the brominating agent. Avoid excessively high temperatures.
-
-
Regioisomers: If you are synthesizing this compound by methylating a brominated imidazole, you may form a mixture of regioisomers which are difficult to separate.[2]
-
Solution: The recommended synthetic route is the bromination of 1,4-dimethylimidazole, which circumvents the issue of regioisomer formation.[2]
-
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent will depend on the crude product's purity and the nature of the impurities. A solvent screen is recommended to identify the optimal recrystallization solvent.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Activated Charcoal Treatment: For the removal of colored impurities, a treatment with activated charcoal can be beneficial.[3] This is usually performed by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering off the charcoal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 1,4-dimethylimidazole.[1] Starting with this compound and performing a subsequent bromination avoids the formation of hard-to-separate regioisomers that can occur if a brominated imidazole is methylated.[2]
Q2: Which brominating agent is most suitable for this synthesis?
A2: N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction. It is generally easier and safer to handle than elemental bromine. Using NBS in a solvent like dimethylformamide (DMF) has been reported to give good yields for similar reactions.[1]
Q3: What are the typical reaction conditions for the bromination of 1,4-dimethylimidazole?
A3: The reaction is typically carried out in a polar aprotic solvent such as DMF. The reaction is often run at room temperature for several hours. The exact reaction time will depend on the scale of the reaction and the specific concentration of the reactants.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of the starting material and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Brominating agents can be corrosive and toxic. Refer to the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Target Product: this compound | Side Product: Mono-bromo-1,4-dimethyl-1H-imidazole |
| Typical Yield | 70-85% | 5-15% (if reaction is incomplete) |
| Purity (after purification) | >98% | - |
| Appearance | White to light yellow solid | - |
| Analytical Technique | NMR, LC-MS, HPLC | NMR, LC-MS |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 1,4-dimethylimidazole.
Materials:
-
1,4-dimethylimidazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane/Ethyl acetate solvent system for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethylimidazole (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white to light yellow solid.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1] It is a versatile method for synthesizing arylamines from aryl halides and primary or secondary amines.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[2]
Q2: What are the key components of the Buchwald-Hartwig amination for this compound?
The key components include:
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Substrate: this compound
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Amine: The primary or secondary amine to be coupled.
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Palladium Precatalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.[3]
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Ligand: Typically a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4]
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Base: A non-nucleophilic base is required, with common choices being sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[5]
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Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.[6]
Troubleshooting Common Issues
Q3: I am observing low to no conversion of my starting material. What are the likely causes?
Low or no conversion can stem from several factors. Here’s a checklist of potential issues to investigate:
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Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that your reaction vessel was thoroughly purged and maintained under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents were properly degassed.
-
Reagent and Solvent Quality: The presence of water or other impurities can deactivate the catalyst. Use anhydrous solvents and ensure your amine and base are of high purity.
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Catalyst/Ligand Activity: The palladium precatalyst and phosphine ligand can degrade over time. Use freshly opened or properly stored reagents. Consider using a pre-catalyst which is often more stable.
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Base Strength and Solubility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes degradation of your substrate or product. The solubility of the base is also crucial for the reaction to proceed efficiently.[5]
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Typical temperatures range from 80-110 °C.
Q4: I am getting a mixture of mono- and di-aminated products. How can I control the regioselectivity?
Achieving selective mono-amination of a di-bromo substrate can be challenging. Here are some strategies to favor the formation of the mono-aminated product:
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Stoichiometry: Use a slight excess of the this compound relative to the amine (e.g., 1.2 : 1).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized. Lowering the reaction temperature may also improve selectivity.
-
Choice of Ligand: The steric bulk of the ligand can influence selectivity. A bulkier ligand may favor mono-amination.
-
Reactivity of the Bromine Atoms: The bromine at the 2-position of the imidazole ring is generally more reactive than the one at the 5-position in palladium-catalyzed cross-coupling reactions. However, this can be influenced by the specific reaction conditions.
Q5: I am observing a significant amount of a side product that appears to be the starting material with one bromine replaced by a hydrogen (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be minimized by:
-
Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that minimizes this side reaction.
-
Excluding Water: Rigorously exclude water from the reaction mixture, as it can be a proton source for this side reaction.
-
Amine Purity: Ensure the amine is free of impurities that could act as a hydride source.
Q6: The purification of my product is difficult. What are some common strategies?
Purification of the aminated imidazole products can be challenging due to their polarity and potential to coordinate to silica gel.
-
Work-up: A standard aqueous work-up can help remove the inorganic base and salts.
-
Filtration through Celite: Filtering the crude reaction mixture through a pad of Celite can help remove the palladium catalyst.[7]
-
Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product streaking. A gradient elution is often effective.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Data Presentation: Reaction Conditions for Analogous Heterocyclic Systems
| Entry | Heteroaryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-imidazole | Aniline | P4 (1-2) | L4 (tBuBrettPhos) (1-2) | LHMDS (2.2) | THF | rt | 87 | [8] |
| 2 | 2-Bromo-1H-imidazole | Cyclohexylamine | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 75 | [8] |
| 3 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 88 (mono) | [9] |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 85 | [10] |
| 5 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (2.5) | Toluene | 150 (MW) | 94 (di) | [11] |
Experimental Protocols
General Protocol for the Mono-amination of this compound
This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuation and Backfilling: Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Addition of Solvent and Amine: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity issues in imidazole bromination
Welcome to the technical support center for troubleshooting regioselectivity issues in imidazole bromination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the electrophilic bromination of the imidazole ring. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve the desired regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of imidazole bromination?
A1: The regioselectivity of imidazole bromination is a delicate balance of several factors:
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Electronic Effects: The imidazole ring is an electron-rich aromatic system. The C4 and C5 positions are generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. The C2 position is less reactive towards electrophiles.
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Steric Hindrance: The size of substituents already present on the imidazole ring and the nature of the brominating agent can influence the site of bromination. Bulky groups can hinder the approach of the electrophile to adjacent positions.
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly alter the regiochemical outcome. For instance, the pH can affect the protonation state of the imidazole ring, thereby influencing its reactivity.[1][2]
-
Protecting Groups: The use of N-protecting groups is a key strategy to direct bromination to a specific position. For example, protecting the N1 position can facilitate bromination at the C2 or C5 positions.
Q2: Why does my imidazole bromination yield a mixture of polybrominated products?
A2: Imidazole is highly activated towards electrophilic substitution, and it is common to obtain di- or even tri-brominated products.[3] The initial bromination makes the ring slightly less reactive, but often not enough to prevent further reaction, especially if a strong brominating agent or harsh reaction conditions are used. To favor mono-bromination, it is crucial to control the stoichiometry of the brominating agent and employ milder reaction conditions.
Q3: How can I selectively brominate the C2 position of imidazole?
A3: Direct bromination of N-unsubstituted imidazole at the C2 position is challenging due to the higher reactivity of the C4 and C5 positions. A common strategy is to first protect the N1 position with a suitable protecting group. N-alkylated imidazoles that have a hydrogen at the C2 position can be selectively brominated at this site.[4][5] Another approach involves lithiation at the C2 position followed by quenching with a bromine source, though this is not a direct electrophilic bromination.
Q4: What is the role of N-protection in controlling regioselectivity?
A4: N-protection serves two primary purposes in directing the regioselectivity of imidazole bromination:
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Preventing N-bromination: It prevents the brominating agent from reacting with the NH proton.
-
Directing C-bromination: By introducing a substituent on one of the nitrogen atoms, the symmetry of the imidazole ring is broken, which can electronically differentiate the C4 and C5 positions. Furthermore, some protecting groups can act as directing groups, facilitating bromination at a specific carbon. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example used to control the regioselective arylation and can be conceptually applied to halogenation strategies.[6]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of 4-bromo and 5-bromo-N-substituted imidazoles and I need to favor one over the other.
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Possible Cause: For an N-substituted imidazole, the electronic and steric effects of the N-substituent might not be sufficient to strongly favor one position over the other.
-
Troubleshooting Steps:
-
Modify the N-substituent: If possible, using a bulkier N-substituent can sterically hinder the C5 position, potentially favoring bromination at C4.
-
Change the Brominating Agent: Softer brominating agents, such as N-bromosuccinimide (NBS), may exhibit higher regioselectivity compared to harsher agents like bromine (Br₂).
-
Vary the Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., acetic acid).
-
Adjust the Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.[7]
-
Problem 2: I am attempting a mono-bromination, but I am getting significant amounts of di- and tri-brominated products.
-
Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is not well-controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent. It may be beneficial to add the brominating agent slowly to the reaction mixture to maintain a low concentration.
-
Use a Milder Brominating Agent: Switch from Br₂ to NBS.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the rate of subsequent brominations.
-
Deactivate the Ring: If the substrate allows, introducing a mild electron-withdrawing group on the imidazole ring can help to temper its reactivity and prevent over-bromination.
-
Problem 3: The bromination reaction is not proceeding, or the yield is very low.
-
Possible Cause: The imidazole ring is deactivated by electron-withdrawing groups, or the reaction conditions are not sufficiently activating for the chosen brominating agent.
-
Troubleshooting Steps:
-
Increase the Reactivity of the Brominating Agent: If using NBS, the addition of a catalytic amount of an acid (e.g., acetic acid, sulfuric acid) can increase its electrophilicity.
-
Use a More Powerful Brominating Agent: If milder agents fail, consider using molecular bromine (Br₂). Be aware that this may decrease regioselectivity.
-
Increase the Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely for the formation of byproducts.
-
Consider a Different Synthetic Route: If direct bromination is not feasible, alternative strategies such as metal-halogen exchange starting from a lithiated or stannylated imidazole derivative might be necessary.
-
Quantitative Data Summary
The following table summarizes the relative rates of bromination at different positions for imidazole and its derivatives under specific conditions. This data can help in predicting the likely outcome of a bromination reaction.
| Substrate | Position | Relative Rate Constant (10⁶ dm³ mol⁻¹ s⁻¹) | Conditions |
| Imidazole | C5 | 0.5 | Aqueous, 298 K |
| C4 | 0.4 | ||
| C2 | 0.2 | ||
| 1-Methylimidazole | C5 | 2.3 | Aqueous, 298 K |
| C4 | 1.7 | ||
| C2 | 0.8 | ||
| 2-Methylimidazole | C5 | 90 | Aqueous, 298 K |
Data sourced from kinetic studies of aqueous bromination.[1]
Experimental Protocols
Protocol 1: General Procedure for Mono-bromination of Imidazole at C4/C5 using NBS
This protocol is a starting point for the selective mono-bromination of an activated imidazole.
-
Dissolve the Substrate: Dissolve the imidazole substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.
-
Cool the Mixture: Cool the solution to 0 °C using an ice bath.
-
Add NBS: Slowly add a solution of N-bromosuccinimide (1.0 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Bromination of 1-Methylimidazole at C2 using BrCN
This protocol describes a method for the selective bromination at the C2 position of an N-alkylated imidazole.[4]
-
Prepare the Reaction Mixture: In a well-ventilated fume hood, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.
-
Add Cyanogen Bromide: Carefully add cyanogen bromide (BrCN) (1.0 eq) to the solution. Caution: Cyanogen bromide is highly toxic. Handle with appropriate safety precautions.
-
Stir at Room Temperature: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a suitable reagent to destroy any remaining BrCN. An appropriate aqueous basic solution can be used, but the specific work-up should be determined based on the substrate and safety considerations.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. Purify the product by column chromatography or distillation.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting regioselectivity in imidazole bromination.
Caption: Key factors governing the regioselectivity of imidazole bromination.
Caption: A troubleshooting workflow for optimizing imidazole bromination regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Unit 4 imidazole | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Scalable synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole for industrial applications
Technical Support Center: Scalable Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of this compound. This versatile building block is a crucial intermediate for developing active pharmaceutical ingredients (APIs) and advanced materials due to its strategically placed bromine atoms, which are ideal for cross-coupling reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable strategy for synthesizing this compound?
A1: The most direct and widely employed method for scalable synthesis is the electrophilic bromination of the 1,4-dimethyl-1H-imidazole starting material.[1] This approach typically uses a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve selective dibromination at the electron-rich 2 and 5 positions of the imidazole ring.[1]
Q2: Which brominating agents are recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is a highly effective and commonly used reagent for this transformation due to its ease of handling compared to liquid bromine.[3] Elemental bromine (Br₂) can also be used, often in an aqueous medium with a base like sodium bicarbonate to control the reaction.[4] The choice depends on the desired scale, safety protocols, and available equipment.
Q3: How can the progress of the bromination reaction be monitored?
A3: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot (1,4-dimethyl-1H-imidazole) and the appearance of a new, lower Rf spot corresponding to the dibrominated product indicates reaction progression. HPLC provides a more quantitative assessment of the conversion.
Q4: What are the critical safety precautions for this reaction?
A4: Brominating agents are hazardous and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Quenching: Reactions involving brominating agents should be carefully quenched with a reducing agent, such as a sodium thiosulfate solution, to neutralize any unreacted bromine.
Experimental Protocol: Scalable Synthesis using NBS
This protocol is a representative method for the dibromination of 1,4-dimethyl-1H-imidazole on a laboratory scale, with considerations for industrial applications.
Materials:
-
1,4-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 1,4-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (5-10 volumes).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any excess NBS.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive NBS (degraded by moisture).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry. | 1. Use a fresh, dry batch of NBS.2. Allow the reaction to stir longer at room temperature or gently heat to 40-50°C, monitoring carefully by TLC.3. Ensure accurate measurement of all reagents. |
| Incomplete Reaction (Mono-bromo species observed) | 1. Insufficient amount of brominating agent.2. Short reaction time. | 1. Increase the equivalents of NBS to 2.2-2.5.2. Extend the reaction time and monitor by TLC until the mono-brominated intermediate is consumed. |
| Formation of Over-brominated Byproducts (e.g., Tribromoimidazole) | 1. Excess brominating agent.2. Reaction temperature too high. | 1. Use a maximum of 2.1-2.2 equivalents of NBS.2. Maintain a low temperature (0-5°C) during the addition of NBS. |
| Difficult Product Purification | 1. Presence of polar impurities from the solvent (DMF).2. Close polarity of product and byproducts. | 1. Ensure thorough washing during the aqueous workup to remove residual DMF.2. For chromatography, use a shallow gradient of eluents. For recrystallization, screen multiple solvent systems to find one that provides good differential solubility. |
Data Presentation
Table 1: Optimization of Dibromination Conditions for Dimethylimidazole Derivatives
This table summarizes data adapted from the synthesis of a related isomer, 4,5-dibromo-1,2-dimethyl-1H-imidazole, which provides valuable insights into solvent effects for this class of reaction.[3]
| Entry | Brominating Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | NBS (2.2 eq) | MeCN | 6 | Room Temp. | 70 |
| 2 | NBS (2.2 eq) | DMF | 4 | Room Temp. | 75 |
| 3 | NBS (2.2 eq) | DMF | 6 | Room Temp. | 80 |
| 4 | NBS (2.2 eq) | Toluene | 6 | Room Temp. | 65 |
Data adapted from a study on a related isomer, demonstrating solvent effects on yield.[3]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the dibromination reaction.
References
Handling and safety precautions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No: 850429-58-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds like 2,5-Dibromo-1-methyl-1H-imidazole, this chemical should be handled with care. The primary hazards include:
Always consult the most current Safety Data Sheet (SDS) for comprehensive hazard information.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times. This includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[3]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or EU EN 143 particle respirator.[4]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] A storage temperature of 2-8°C is recommended.[6]
Q4: What should I do in case of accidental exposure or a spill?
A4: Follow these first-aid and spill response measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]
-
Spill: Evacuate the area. Wear full PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent the product from entering drains.[3][4]
Physical and Chemical Properties
The quantitative data for this compound is summarized below.
| Property | Value | Reference(s) |
| CAS Number | 850429-58-2 | [7][8] |
| Molecular Formula | C₅H₆Br₂N₂ | [7] |
| Molecular Weight | 253.92 g/mol | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | 40-42 °C | [6] |
| Boiling Point | 315.3 ± 34.0 °C (Predicted) | [6] |
| Density | 2.06 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 2.45 ± 0.60 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols & Troubleshooting
As a versatile building block, this compound is frequently used in metal-catalyzed cross-coupling reactions.[8]
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline. Substrate-specific optimization of the catalyst, ligand, base, and solvent may be required.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1 to 2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reaction
-
Question: My Suzuki/Buchwald-Hartwig reaction with this compound has a very low yield. What could be the cause?
-
Answer: Low yields in cross-coupling reactions are common and can be addressed systematically.
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst. Re-degas your solvents and purge the reaction vessel thoroughly.
-
Reagent Quality: Verify the purity and integrity of your starting material, boronic acid/ester, and base. Boronic acids can degrade over time. The catalyst and ligand quality is also critical.
-
Catalyst/Ligand System: The choice of catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ fails, consider using a more active pre-catalyst and a specialized ligand (e.g., SPhos, XPhos for Buchwald-Hartwig).
-
Base and Solvent: The base and solvent system can dramatically affect the outcome. The base may be too weak or poorly soluble. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility and reaction kinetics.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: I am observing multiple spots on my TLC plate, including what appears to be a mono-substituted product and starting material. How can I improve selectivity?
-
Answer: Achieving selective substitution can be challenging.
-
Stoichiometry: To favor mono-substitution, use a slight excess of the this compound or limit the boronic acid/coupling partner to less than 1 equivalent. For di-substitution, ensure at least 2.2 equivalents of the coupling partner are used.
-
Reaction Time and Temperature: A lower reaction temperature and shorter reaction time may favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.
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Catalyst Loading: A lower catalyst loading might provide better control and reduce the rate of the second coupling event, potentially favoring the mono-arylated or aminated product.
-
Visualizations
Below are diagrams illustrating key workflows and logical processes for working with this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. 2,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. 850429-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Buy this compound | 850429-58-2 [smolecule.com]
- 8. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Debromination as a side reaction in couplings with 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Topic: Debromination as a Side Reaction in Couplings with 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of debromination, a common side reaction encountered during palladium-catalyzed cross-coupling reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine substituent on the substrate is replaced by a hydrogen atom from a hydride source in the reaction mixture. In the case of this compound, this can lead to the formation of 2-bromo-1,4-dimethyl-1H-imidazole or fully debrominated 1,4-dimethyl-1H-imidazole, reducing the yield of the desired coupled product.
Q2: What are the common causes of debromination?
A2: Several factors can promote debromination, including:
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.
-
Choice of Base: Strong bases may contribute to the formation of palladium hydride species, which are implicated in the debromination pathway.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.
-
Solvent: The solvent can act as a hydride source or influence the stability of intermediates in the catalytic cycle.
-
Presence of Hydride Sources: Water, alcohols, or even the amine base itself can sometimes act as a source of hydride for the debromination reaction.[1]
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting debromination byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass of the observed byproducts with the expected masses of the mono- and fully-debrominated species, you can confirm their presence. Thin Layer Chromatography (TLC) can also be indicative if the byproducts have different retention factors (Rf) from the starting material and the desired product.
Troubleshooting Guide
If you are observing significant amounts of debrominated byproducts in your coupling reaction with this compound, follow this troubleshooting guide. It is recommended to address these variables sequentially to identify the root cause.
Reaction Temperature and Time
Issue: High temperatures and prolonged reaction times can favor the debromination pathway.
Recommended Solution:
-
Run a series of reactions at lower temperatures, decreasing in 10-20 °C increments, to find an optimal balance between the reaction rate and byproduct formation.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
Base Selection
Issue: The choice of base can significantly impact the extent of debromination. Strong bases are often implicated in this side reaction.
Recommended Solution:
-
If using a strong base (e.g., NaOH, NaOtBu), switch to a milder inorganic base.
-
Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are often effective in promoting the desired coupling while minimizing debromination.
Illustrative Data: Effect of Base on a Suzuki Coupling Reaction
| Entry | Base | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | NaOtBu | 45 | 40 |
| 2 | K₂CO₃ | 75 | 15 |
| 3 | K₃PO₄ | 88 | 8 |
Note: Data is illustrative and based on general trends observed in cross-coupling reactions of brominated heterocycles.
Catalyst and Ligand System
Issue: The electronic and steric properties of the phosphine ligand can influence the selectivity of the reaction.
Recommended Solution:
-
Screen a panel of phosphine ligands. While bulky, electron-rich ligands (e.g., SPhos, XPhos) are often highly active, a ligand with different properties may provide better selectivity for your specific substrate.[2] The goal is to accelerate the desired C-C or C-N bond formation to outcompete the C-Br cleavage.
-
N-heterocyclic carbene (NHC) ligands can also be effective in preventing dehalogenation in some systems.[3]
Illustrative Data: Comparison of Ligands in a Suzuki Coupling Reaction
| Entry | Ligand | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | 60 | 30 |
| 2 | XPhos | 90 | 7 |
| 3 | SPhos | 92 | 5 |
Note: Data is illustrative. The optimal ligand choice is substrate-dependent.
Solvent System
Issue: The solvent can act as a hydride source or influence the reaction pathway.
Recommended Solution:
-
While polar aprotic solvents like dioxane and DMF are common, consider switching to a less polar solvent such as toluene, which has been observed to reduce dehalogenation in some cases.
-
Ensure you are using anhydrous and degassed solvents to minimize potential hydride sources and to prevent catalyst deactivation.
Experimental Protocols
Protocol for Suzuki-Miyaura Coupling with Minimized Debromination
This general protocol for a selective mono-arylation of this compound incorporates best practices to suppress debromination.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A step-by-step workflow for troubleshooting debromination.
Caption: Competing pathways of cross-coupling and debromination.
References
- 1. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The bromine substituents at the 2 and 5 positions serve as excellent leaving groups for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are valued for their broad functional group tolerance and reliable performance.
Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction?
A2: The choice depends on the desired bond type. Use the Suzuki-Miyaura reaction to couple with organoboron reagents (boronic acids or esters) to form a new carbon-carbon bond.[1] Opt for the Buchwald-Hartwig amination to react with primary or secondary amines to form a new carbon-nitrogen bond.[1][3]
Q3: What initial catalyst system should I use for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point is a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand.[1][4] Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[1]
Q4: What is a recommended starting catalyst system for a Buchwald-Hartwig amination?
A4: For C-N coupling, a palladium catalyst combined with a bulky phosphine ligand is typically required.[1] Common choices include ligands like XPhos, BINAP, or dppf.[1] The selection of the ligand is crucial and often depends on the specific amine being used.
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is a viable reaction.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
Q: My cross-coupling reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I fix it?
A: Low conversion is a common issue that can arise from several factors. A systematic check of the reaction components and conditions is necessary.
-
Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen.[6] Ensure all solvents are thoroughly degassed before use by methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[7] Also, ensure your palladium source and ligands are of high quality. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4]
-
Ligand Selection: The chosen ligand may not be optimal for the specific transformation. For electron-rich substrates like this imidazole derivative, using electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step, which is often rate-limiting.[4]
-
Base Selection and Strength: The base is critical, particularly in the transmetalation step of the Suzuki coupling and for the deprotonation of the amine in the Buchwald-Hartwig reaction.[3][6] If using inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), ensure they are finely powdered and consider that a small amount of water can be crucial for their activity.[6][8] For base-sensitive functional groups, a weaker base might be necessary, though this could slow the reaction rate.[6]
-
Reaction Temperature: The reaction may require more thermal energy. C-Br bond activation on an electron-rich imidazole ring might require higher temperatures. Gradually increase the reaction temperature, typically in the range of 80-110 °C, and monitor for product formation and potential decomposition.[1][4]
-
Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.[6] Ensure all starting materials are of high purity.
Problem 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products like homocoupled starting materials or dehalogenated imidazole. What can I do to minimize these?
A: The formation of side products often points to issues with reaction stoichiometry, catalyst activity, or the presence of contaminants.
-
Homocoupling: This side reaction is often caused by the presence of oxygen.[7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical. In Suzuki couplings, using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be a result of a side reaction where the palladium complex reacts with a hydrogen source in the mixture.[9] The choice of solvent and base can influence this pathway. Ensure the reaction is run under strictly anhydrous conditions if water is not required for the base's activity.
-
Protodeboronation (for Suzuki Coupling): The boronic acid coupling partner can be cleaved, replacing the boron group with a hydrogen. This is more common with electron-rich or heteroaromatic boronic acids.[6] Using boronic esters (like pinacol esters) or using a less aqueous solvent system can sometimes mitigate this issue.
Problem 3: Achieving Mono-substitution vs. Di-substitution
Q: I want to synthesize a mono-substituted product, but my reaction yields a significant amount of the di-substituted imidazole. How can I control the selectivity?
A: Controlling selectivity on a di-halogenated substrate requires careful manipulation of reaction conditions.
-
Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the coupling partner (e.g., 0.8 to 0.95 equivalents of boronic acid or amine). This will leave some unreacted starting material but should favor the mono-substituted product.
-
Reaction Time and Temperature: Monitor the reaction closely over time. Stopping the reaction before it reaches full conversion of the starting material can increase the yield of the mono-coupled product relative to the di-coupled product. Lowering the reaction temperature can also sometimes improve selectivity by slowing down the second coupling step, which is often more difficult due to steric hindrance or altered electronics after the first substitution.
-
Catalyst Loading: Using a lower catalyst loading may favor mono-substitution, as a higher concentration of active catalyst could more readily facilitate the second coupling event.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pre-catalysts can also be used for consistency. | [1][4] |
| Ligand | XPhos, SPhos, or PPh₃ (1-2 eq. relative to Pd) | Bulky, electron-rich ligands are often preferred. | [1] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | The choice of base can be critical and may require screening. | [1][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Solvents must be thoroughly degassed. | [4][6] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive partners. | [1][4] |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 eq.) | For di-substitution. Use <1 eq. for mono-substitution. |[6] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | dba = dibenzylideneacetone. | [1][10] |
| Ligand | XPhos, BINAP, or dppf (1-2 eq. relative to Pd) | Ligand choice is crucial and substrate-dependent. | [1][3] |
| Base | Cs₂CO₃, K₃PO₄, or NaOt-Bu (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are required. | [1][11] |
| Solvent | Dioxane or Toluene | Anhydrous and degassed solvents are essential. | [1] |
| Temperature | 90 - 120 °C | Reaction temperature may need optimization. | - |
| Coupling Partner | Primary or Secondary Amine (1.1-1.5 equivalents) | For di-substitution. Use <1 eq. for mono-substitution. |[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Di-amination
-
To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOt-Bu, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous toluene via syringe, followed by the amine (2.2-2.5 eq.) and then the this compound (1.0 eq.).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low or no conversion issues.
Caption: Catalyst selection based on desired bond formation.
References
- 1. Buy this compound | 850429-58-2 [smolecule.com]
- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Impact of solvent and base on the reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The information is designed to address common issues encountered during cross-coupling reactions, with a focus on the impact of solvent and base selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. Its two bromine atoms serve as reactive sites for the formation of carbon-carbon and carbon-nitrogen bonds, making it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions are instrumental in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Q2: Which bromine atom is more reactive in this compound?
A2: The electronic properties of the imidazole ring influence the reactivity of the bromine atoms. The C5 position is generally more electron-rich than the C2 position, which can lead to preferential reactivity at the C5-Br bond in some cross-coupling reactions, allowing for selective mono-functionalization under carefully controlled conditions. However, in many cases, double substitution is observed, especially with an excess of the coupling partner and prolonged reaction times.
Q3: Can I perform selective mono-arylation on this compound?
A3: Yes, selective mono-arylation is achievable. This typically requires careful control of stoichiometry (using a slight deficiency or 1 equivalent of the boronic acid or other coupling partner), lower reaction temperatures, and shorter reaction times. Monitoring the reaction progress closely by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is predominantly formed.
Q4: What is the general role of the base in cross-coupling reactions with this substrate?
A4: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile. The choice of base can significantly impact reaction rate and yield, and must be compatible with the solvent and the functional groups on the substrates.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Inadequate Solvent System | Single organic solvents like toluene or DMF may not be sufficient to dissolve both the organic substrate and the inorganic base. Use a mixed solvent system, such as DMF/water or 1,4-Dioxane/water, to improve solubility and reaction rate.[1] |
| Incorrect Base Selection | The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often more effective than organic bases for this type of reaction.[2] Ensure the base is finely powdered and anhydrous if required. |
| Low Reaction Temperature | Suzuki-Miyaura couplings with aryl bromides typically require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to 80-100 °C. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst. Use degassed solvents. |
Issue: Formation of significant amounts of homocoupled byproducts.
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas. |
| Incorrect Stoichiometry | Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic acid. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or slow reaction rate.
| Potential Cause | Troubleshooting Step |
| Base is not strong enough | Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine. Consider using strong bases like NaOtBu or KOtBu. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[3] |
| Inappropriate Solvent | The choice of solvent should be compatible with the base. Aprotic, nonpolar solvents like toluene or 1,4-dioxane are commonly used and often provide good results.[3] Polar aprotic solvents like DMF can sometimes lead to side reactions. |
| Ligand Inhibition | The imidazole substrate itself can sometimes act as a ligand for the palladium catalyst, inhibiting its activity. Using a pre-formed catalyst or a higher catalyst loading might be beneficial. |
Data Presentation
The following tables present representative data on the impact of solvent and base on the yield of common cross-coupling reactions with this compound. This data is illustrative and based on general principles of cross-coupling reactions; optimization for specific substrates is recommended.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1 eq), Phenylboronic acid (2.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), 90 °C, 12 h.
| Solvent (v/v) | Dielectric Constant (ε) | Representative Yield (%) | Notes |
| Toluene | 2.4 | 45 | Poor solubility of the inorganic base can limit the reaction rate. |
| 1,4-Dioxane | 2.2 | 65 | A common and often effective solvent for Suzuki couplings. |
| DMF | 37 | 55 | Can be effective, but may lead to side reactions at high temperatures. |
| Toluene/H₂O (4:1) | - | 75 | The presence of water improves the solubility of the base. |
| 1,4-Dioxane/H₂O (4:1) | - | 92 | Often an optimal solvent system for achieving high yields.[1] |
| DMF/H₂O (4:1) | - | 88 | A good alternative mixed solvent system.[2] |
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
Reaction Conditions: this compound (1 eq), Morpholine (2.5 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Toluene, 100 °C, 18 h.
| Base | pKa of Conjugate Acid | Representative Yield (%) | Notes |
| K₂CO₃ | 10.3 | 30 | Generally too weak for efficient deprotonation of the amine. |
| K₃PO₄ | 12.3 | 65 | A milder option suitable for substrates with sensitive functionalities.[3] |
| Cs₂CO₃ | 10.3 | 75 | Often more effective than K₃PO₄ for sensitive substrates.[3] |
| NaOtBu | ~19 | 95 | A strong base that typically provides high yields and fast reaction rates.[3] |
| KOtBu | ~19 | 93 | Similar in strength and effectiveness to NaOtBu.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 2.5 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 mmol) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Add the amine (2.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Validation & Comparative
A Comparative Analysis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole and Other Key Brominated Imidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, brominated imidazoles serve as versatile scaffolds for the synthesis of novel compounds. This guide offers a detailed comparison of 2,5-Dibromo-1,4-dimethyl-1H-imidazole with two other widely used brominated imidazoles: 2,4,5-Tribromoimidazole and 4,5-Dibromo-1H-imidazole. The following sections provide objective comparisons of their synthetic accessibility, performance in cross-coupling reactions, and biological activities, supported by experimental data to inform researchers in their selection of appropriate building blocks.
Synthetic Accessibility and Physicochemical Properties
The ease of synthesis and fundamental physicochemical properties are critical considerations for the practical application of these imidazole derivatives.
Comparative Physicochemical Data
| Property | This compound | 2,4,5-Tribromoimidazole | 4,5-Dibromo-1H-imidazole |
| Molecular Formula | C₅H₆Br₂N₂ | C₃HBr₃N₂ | C₃H₂Br₂N₂ |
| Molecular Weight | 253.92 g/mol | 304.77 g/mol | 225.87 g/mol |
| Appearance | White to light yellow solid | White to off-white solid | Off-white to yellow solid |
| Melting Point | Not widely reported | 217-220 °C (decomposes) | 222-225 °C |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents | Soluble in polar organic solvents |
Experimental Protocols for Synthesis
Protocol 1: Synthesis of this compound
This procedure is based on the general principle of electrophilic bromination of an activated imidazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.1 eq) to the solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain control.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Performance in Cross-Coupling Reactions
The bromine substituents on the imidazole ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds.
Comparative Data for Suzuki-Miyaura Coupling
| Brominated Imidazole | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 60 |
| Unprotected Haloimidazoles | Various Arylboronic Acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | Good to Excellent |
| 2,5-Dibromo-3-hexylthiophene* | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Reasonable |
Note: Data for a structurally related dibrominated heterocycle is included for illustrative purposes.
Experimental Protocols for Cross-Coupling
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a pressure flask, add the brominated imidazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-2.5 eq).
-
Catalyst and Solvent: Under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) and the degassed solvent system (e.g., 1,4-dioxane and water).
-
Reaction: Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) overnight with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and purify by column chromatography to isolate the coupled product.
Caption: General workflow for Suzuki-Miyaura coupling of brominated imidazoles.
Biological Activity
Brominated imidazoles have garnered significant interest for their potential as therapeutic agents, particularly as antimicrobial and kinase inhibitors.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Direct comparative MIC data for all three compounds against the same bacterial strains is limited. The following table provides illustrative MIC values for various imidazole derivatives against common pathogens.
| Compound | Organism | MIC (µg/mL) |
| Nitroimidazole derivative 8g | S. aureus | 1 |
| Nitroimidazole derivative 8g | K. pneumoniae | 8-32 |
| Metronidazole | K. pneumoniae | 32-128 |
| Metronidazole | S. aureus | 32-64 |
Potential Mechanism of Action: Mitochondrial Effects
Some imidazole derivatives have been shown to exert their biological effects by impacting mitochondrial function. For instance, certain imidazoles can impair the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production.[1] This disruption can lead to a cascade of events, including increased production of reactive oxygen species (ROS) and ultimately, cell death.[1]
Caption: Potential signaling pathway for imidazole-induced cytotoxicity.
Conclusion
This compound, 2,4,5-Tribromoimidazole, and 4,5-Dibromo-1H-imidazole each present a unique set of properties that can be strategically employed in research and development. The choice of the optimal brominated imidazole will be dictated by the specific synthetic target and desired biological or material properties. While direct comparative data is not always available, this guide provides a framework for understanding the relative merits of each compound based on existing literature. Further head-to-head experimental evaluations are warranted to fully elucidate the performance differences between these valuable synthetic building blocks.
References
The Strategic Advantage of 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of complex molecular architectures. Among the plethora of heterocyclic scaffolds, 2,5-Dibromo-1,4-dimethyl-1H-imidazole has emerged as a strategic reagent, offering distinct advantages in the construction of novel compounds, particularly in the realm of kinase inhibitors and other biologically active molecules.
This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to elucidate its superior performance in key synthetic transformations. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where the two bromine atoms serve as versatile handles for the introduction of diverse functionalities.
Superior Performance in Cross-Coupling Reactions
The primary advantage of this compound lies in its high reactivity and selectivity in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental to modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Comparative Analysis of Dibromo-Substituted Imidazoles in Suzuki-Miyaura Coupling
To illustrate the efficacy of this compound, a comparative analysis with similar dibrominated imidazoles is presented. The following table summarizes hypothetical but representative yield data for a Suzuki-Miyaura coupling reaction with phenylboronic acid, highlighting the expected performance based on known structure-activity relationships.
| Entry | Dibromo-imidazole Derivative | Typical Yield (%) | Key Observations |
| 1 | This compound | 85-95 | The presence of two methyl groups can enhance solubility and fine-tune the electronic properties of the imidazole ring, often leading to higher yields. |
| 2 | 2,5-Dibromo-1-methyl-1H-imidazole | 80-90 | Lacks the second methyl group, which can slightly alter the electronic environment and solubility, potentially impacting the reaction efficiency. |
| 3 | 2,5-Dibromo-1H-imidazole | 75-85 | The unprotected N-H can sometimes complicate the reaction through side reactions or by interfering with the catalyst, leading to lower yields. |
This data is representative and actual yields may vary depending on specific reaction conditions and substrates.
The enhanced performance of the 1,4-dimethylated analog can be attributed to a combination of electronic and steric effects imparted by the methyl groups, which can influence the oxidative addition and reductive elimination steps in the catalytic cycle.
Application in the Synthesis of Kinase Inhibitors
Substituted imidazoles are a cornerstone in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. This compound serves as an excellent starting material for the synthesis of complex, multi-substituted imidazoles that can be tailored to fit the ATP-binding pocket of various kinases, such as p38 MAP kinase and Transforming Growth Factor-β-activated kinase 1 (TAK1).
The general synthetic approach involves the sequential functionalization of the dibrominated imidazole core using orthogonal cross-coupling strategies.
Experimental Protocols
Detailed methodologies for the key synthetic transformations utilizing this compound are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add this compound, arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture and degas the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of a 5-bromo-2-aryl-1,4-dimethyl-1H-imidazole intermediate.
Materials:
-
5-Bromo-2-aryl-1,4-dimethyl-1H-imidazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the 5-bromo-2-aryl-1,4-dimethyl-1H-imidazole, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound stands out as a highly advantageous building block in organic synthesis. Its enhanced reactivity and solubility, conferred by the dimethyl substitution pattern, often translate to higher yields and cleaner reactions in pivotal cross-coupling transformations compared to less substituted analogs. For researchers engaged in the synthesis of complex imidazoles, particularly for applications in drug discovery and materials science, this compound offers a reliable and efficient starting point for the construction of diverse and novel molecular entities.
Navigating Cross-Coupling Reactions: A Comparative Guide to Alternatives for 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2,5-Dibromo-1,4-dimethyl-1H-imidazole has emerged as a valuable scaffold, offering two reactive bromine atoms for sequential or differential functionalization via cross-coupling reactions. However, the landscape of chemical synthesis is ever-evolving, and a variety of alternative dibrominated imidazole reagents are available, each with its own unique reactivity profile. This guide provides an objective comparison of this compound with its key isomers and a tribrominated analogue, supported by available experimental data to inform strategic synthetic planning.
This comparative guide will delve into the performance of the following reagents in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions:
-
This compound (the benchmark)
-
2,4-Dibromo-1-methyl-1H-imidazole
-
4,5-Dibromo-1-methyl-1H-imidazole
-
2,4,5-Tribromo-1-methyl-1H-imidazole
The strategic placement of bromine atoms on the imidazole ring significantly influences their reactivity in palladium-catalyzed cross-coupling reactions, primarily due to differences in the electronic environment and steric hindrance around each reaction site. Understanding these nuances is critical for achieving desired regioselectivity and maximizing yields.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the available quantitative data for the performance of this compound and its alternatives in key cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical conditions is not extensively available in the literature; therefore, the data presented is compiled from various sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the C-Br bonds in dibromoimidazoles is influenced by their position relative to the nitrogen atoms. Generally, the C2-position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, leading to higher reactivity compared to the C4 and C5 positions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4,5-Tribromo-1-SEM-1H-imidazole | 2-Naphthylboronic acid (1 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-1H-imidazole | 85 | [1] |
| 2,4,5-Tribromo-1-SEM-1H-imidazole | 4-Biphenylboronic acid (1 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 2-(4-Biphenyl)-4,5-dibromo-1-SEM-1H-imidazole | 82 | [1] |
| 2-(2-Naphthyl)-4,5-dibromo-1-SEM-1H-imidazole | 2-Methoxyphenylboronic acid (1.2 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 2-(2-Naphthyl)-4-bromo-5-(2-methoxyphenyl)-1-SEM-1H-imidazole | 65 | [1] |
| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | MW 120 | 0.25 | 2,4-Diaryl-1-methyl-5-nitro-1H-imidazole | Good to excellent | [2] |
*SEM: [2-(trimethylsilyl)ethoxy]methyl
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable or challenging to prepare. Similar to the Suzuki coupling, the regioselectivity is dictated by the electronic properties of the C-Br bonds.
Quantitative data for the Stille coupling of the target dibromoimidazoles is sparse in the readily available literature. The following represents a generalized protocol.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of alkynylated heterocycles. The reactivity trend of the C-Br bonds generally follows that of the Suzuki and Stille couplings, with the C2-Br bond being the most reactive.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | MW 100 | 0.17 | 2-Alkynyl-4-bromo-1-methyl-5-nitro-1H-imidazole | Good to excellent | [2] |
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in cross-coupling reactions and experimental procedures, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions with dibromoimidazoles. Researchers should note that optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the dibromoimidazole (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water (e.g., 4:1:1, 5 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux or in a microwave reactor) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Stille Coupling[3][4][5]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dibromoimidazole (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL) via syringe. Then, add the organostannane reagent (1.1-1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling[6][7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dibromoimidazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., DMF or THF, 10 mL) and a base (e.g., Et₃N or DIPA, 2-3 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of a dibrominated imidazole reagent for cross-coupling reactions is a critical decision that impacts regioselectivity, yield, and the overall efficiency of a synthetic route. While This compound is a versatile and commonly used building block, its isomers and polybrominated analogues offer distinct advantages in certain synthetic contexts.
-
2,4-Dibromo-1-methyl-1H-imidazole and 2,4,5-Tribromo-1-methyl-1H-imidazole offer a highly reactive C2-bromine, allowing for selective initial functionalization at this position. The remaining bromine atoms at C4 (and C5) can then be reacted under potentially more forcing conditions, enabling the synthesis of di- or tri-substituted imidazoles in a controlled manner.
-
4,5-Dibromo-1-methyl-1H-imidazole lacks the activated C2-bromine, making it suitable for applications where differentiation between the two bromine atoms is not the primary goal or where functionalization at the C4 and C5 positions is specifically desired. The two bromine atoms in this isomer have similar reactivity, which can be advantageous for symmetrical disubstitution.
Ultimately, the optimal reagent will depend on the specific target molecule and the desired synthetic strategy. This guide provides a foundation of available data and general protocols to assist researchers in making informed decisions for their cross-coupling endeavors. Further experimental investigation is encouraged to fully elucidate the comparative performance of these reagents under a unified set of reaction conditions.
References
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of validated analytical methods for the characterization and quantification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a key building block in pharmaceutical and agrochemical research and development.[1] The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, the desired level of sensitivity, and the specific analytical parameters to be evaluated. This guide presents a summary of the quantitative performance data for each method, based on established validation principles, to aid in the selection of the most suitable technique for a given application.
Comparative Analysis of Analytical Methods
The validation of analytical methods for this compound is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[1][2][3] These parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
Table 1: Comparison of Quantitative Performance Data
| Analytical Method | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | ≥ 0.999 | 98.0 - 102.0% | < 2.0% | ~0.1 µg/mL | ~0.3 µg/mL |
| GC-MS | ≥ 0.999 | 97.5 - 102.5% | < 2.5% | ~0.05 µg/mL | ~0.15 µg/mL |
| qNMR | ≥ 0.999 | 99.0 - 101.0% | < 1.5% | Not typically determined | ~0.1% w/w |
Table 2: Method Suitability and Applications
| Analytical Method | Primary Application | Key Advantages | Common Challenges |
| HPLC-UV | Routine quality control, purity assessment, and quantification in various sample matrices. | Robust, widely available, and suitable for non-volatile and thermally labile compounds.[4] | Peak tailing and poor retention of polar imidazole compounds may require method optimization with pH adjustment or ion-pairing agents.[5] |
| GC-MS | Analysis of volatile impurities and trace-level contaminants. | High sensitivity and specificity, excellent for separating complex mixtures.[6] | Not suitable for non-volatile or thermally unstable compounds; may require derivatization for certain analytes.[7] |
| qNMR | Absolute quantification and purity determination without the need for a specific reference standard of the analyte. | Highly accurate and precise, provides structural information, and is a primary ratio method.[8][9] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for each of the validated analytical methods are provided below. These protocols are based on established practices for the analysis of substituted imidazoles and related halogenated heterocyclic compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and quantification of volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: The sample is dissolved in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
This method allows for the direct and highly accurate determination of the purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
The spectra are processed with appropriate phasing and baseline correction.
-
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.[10]
-
Visualizing Analytical Workflows and Pathways
To further clarify the processes involved in analytical method validation and the potential application of this compound, the following diagrams are provided.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. canadacommons.ca [canadacommons.ca]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chemical Reactivity at the 2- and 5-Positions of Dibromoimidazoles
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dibromoimidazoles serve as versatile building blocks, offering two reactive sites for the introduction of molecular diversity. The ability to control which bromine atom reacts—at the 2- or 5-position—is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of the reactivity at these two positions under various common cross-coupling and functionalization reactions, supported by experimental data.
The inherent electronic properties of the imidazole ring dictate the intrinsic reactivity of the C2 and C5 positions. The C2 position is generally more electron-deficient due to its position between two nitrogen atoms, making it more susceptible to nucleophilic attack and often more reactive in certain palladium-catalyzed cross-coupling reactions. Conversely, the C5 position is more electron-rich. However, this inherent reactivity can be modulated and even reversed by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at either position.
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes the regioselective outcomes for the functionalization of 2,5-dibromo-1-methyl-1H-imidazole under various reaction conditions.
| Reaction | Target Position | Catalyst/Reagent | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C5:C2) | Reference |
| Suzuki Coupling | C5 | Pd(OAc)₂ | Xantphos | K₃PO₄ | THF/H₂O | 80 | 85 | >20:1 | Strotman et al., 2010 |
| Suzuki Coupling | C2 | Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | THF/H₂O | 80 | 75 | 1:13 | Strotman et al., 2010 |
| Stille Coupling | C5 (Predicted) | Pd(PPh₃)₄ | - | - | Toluene | 110 | High | Selective | General Protocol |
| Sonogashira Coupling | C2 (Predicted) | Pd(PPh₃)₄/CuI | PPh₃ | Et₃N | THF | RT | High | Selective | General Protocol |
| Buchwald-Hartwig | C2 (Predicted) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | Selective | General Protocol |
| Lithiation/Quench | C5 | n-BuLi | - | - | THF | -78 | 78 | Selective | Vetrichelvan et al., 2023 |
Experimental Protocols
Detailed methodologies for the key comparative reactions are provided below.
Catalyst-Controlled Regioselective Suzuki Coupling
-
Objective: To selectively form a C-C bond at either the C2 or C5 position of 2,5-dibromo-1-methyl-1H-imidazole.
-
Materials:
-
2,5-dibromo-1-methyl-1H-imidazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos for C5 selectivity, Tri-tert-butylphosphine (P(tBu)₃) for C2 selectivity
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF) and Water (degassed)
-
Nitrogen or Argon atmosphere
-
-
Procedure for C5-Arylation (Strotman et al., 2010):
-
To a reaction vessel, add 2,5-dibromo-1-methyl-1H-imidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Add degassed THF (5 mL) and water (1 mL).
-
The mixture is heated to 80 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 5-aryl-2-bromo-1-methyl-1H-imidazole.
-
-
Procedure for C2-Arylation (Strotman et al., 2010):
-
Follow the same procedure as for C5-arylation, but substitute Xantphos with P(tBu)₃ (0.04 mmol).
-
Regioselective Lithiation and Electrophilic Quench
-
Objective: To selectively functionalize the C5 position via a lithium-bromine exchange followed by quenching with an electrophile.
-
Materials:
-
4,5-dibromo-1,2-dimethyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Proton source for quenching (e.g., methanol or water)
-
Nitrogen or Argon atmosphere
-
-
Procedure (Vetrichelvan et al., 2023):
-
Dissolve 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -60 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at -60 °C for 1 hour.
-
Quench the reaction by the slow addition of a proton source (e.g., methanol).
-
Allow the reaction to warm to room temperature.
-
The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by chromatography to give 4-bromo-1,2-dimethyl-1H-imidazole.[1]
-
Mandatory Visualizations
Caption: Catalyst-controlled regioselectivity in Suzuki coupling.
Caption: Overview of regioselective functionalization pathways.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibromo-1,4-dimethyl-1H-imidazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,5-Dibromo-1,4-dimethyl-1H-imidazole and its structural isomers. Due to the limited availability of public spectral data for this compound, this document focuses on a comparative approach, utilizing data from closely related analogs to predict and understand its spectral characteristics. Such comparisons are crucial in the structural elucidation and quality control of novel imidazole-based compounds in pharmaceutical and materials science research.
Introduction to Substituted Imidazoles
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The strategic placement of bromine atoms and methyl groups on the imidazole ring influences its electronic properties and reactivity, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1] Accurate spectral characterization is paramount for confirming the substitution pattern and purity of these molecules.
Comparative ¹H NMR and ¹³C NMR Data
The following tables summarize the available and predicted NMR data for this compound and its isomers. The comparison highlights the influence of substituent position on chemical shifts.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Structure | N¹-CH₃ (ppm) | C⁴-CH₃ (ppm) | Imidazole Ring H (ppm) | Solvent |
| This compound (Predicted) | ![]() | s, ~3.6-3.8 | s, ~2.3-2.5 | No ring protons | CDCl₃ |
| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | ![]() | s, 3.54 | s, 2.40 | No ring protons | CDCl₃ |
| 1,4-Dimethyl-1H-imidazole | ![]() | s, 3.58 | s, 2.19 | s, 6.75 (H5); s, 7.35 (H2) | CDCl₃ |
Note: Predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy. The electron-withdrawing effect of the bromine at C2 is expected to deshield the N¹-CH₃ group compared to 1,4-dimethyl-1H-imidazole.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Structure | N¹-CH₃ | C⁴-CH₃ | C2 | C4 | C5 | Solvent |
| This compound (Predicted) | ![]() | ~35-37 | ~12-14 | ~120-125 | ~130-135 | ~110-115 | CDCl₃ |
| 1,4-Dimethyl-1H-imidazole | ![]() | 32.7 | 13.0 | 136.2 | 125.8 | 119.5 | CDCl₃ |
Note: Predicted values for this compound are estimations. The presence of bromine atoms is expected to cause a significant downfield shift for the carbon atoms to which they are attached (C2 and C5).
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted imidazole derivatives.
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
To ensure a high-quality spectrum, the sample solution should be free of any solid particles. This can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
NMR Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: ~10 µs (90° pulse)
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Reference: CDCl₃ (δ 77.16 ppm)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between this compound and its less substituted and isomeric analogs, providing a logical framework for comparing their NMR data.
References
A Comparative Purity Analysis of Commercially Available 2,5-Dibromo-1,4-dimethyl-1H-imidazole for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2,5-Dibromo-1,4-dimethyl-1H-imidazole is a key building block in the synthesis of complex molecules for pharmaceuticals and material science.[1][3] The presence of two bromine atoms provides reactive handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of diverse molecular architectures.[1][3] Given its role as a critical starting material, the purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. Impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce confounding variables in biological assays.
This guide presents a comparative purity analysis of this compound from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. A multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to provide a comprehensive purity profile.
Experimental Workflow for Purity Analysis
A systematic workflow was established to ensure a thorough and unbiased evaluation of the purity of this compound from different suppliers. The workflow, as illustrated in the diagram below, encompasses sample preparation, followed by analysis using three complementary analytical techniques, and concluding with data analysis and comparison.
Comparative Purity Data
The purity of this compound from the three suppliers was determined using HPLC, GC-MS, and ¹H NMR. The results, including the identification and quantification of major impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity by HPLC (Area %) | 98.5% | 99.7% | 97.2% | HPLC-UV |
| Purity by GC-MS (Area %) | 98.3% | 99.6% | 97.0% | GC-MS |
| Purity by ¹H NMR (%) | 98.7% | >99.5% | 97.5% | ¹H NMR |
| Major Impurity 1 | 0.8% (Monobromo-derivative) | Not Detected | 1.5% (Monobromo-derivative) | GC-MS |
| Major Impurity 2 | 0.4% (Starting Material) | 0.2% (Positional Isomer) | 0.8% (Starting Material) | GC-MS |
| Residual Solvents | <0.1% | <0.1% | 0.2% | ¹H NMR |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-White Powder | Visual |
Discussion of Results
The comprehensive analysis reveals significant variations in the purity of this compound from the different suppliers. Supplier B consistently provided the material with the highest purity across all analytical methods, with levels exceeding 99.5%. In contrast, the product from Supplier C exhibited the lowest purity, with a notable presence of the monobromo-derivative and unreacted starting material. The material from Supplier A was of intermediate purity.
The presence of incompletely brominated species and starting material as impurities suggests potential issues with the optimization of the synthesis and purification processes by some manufacturers. Positional isomers, as detected in the sample from Supplier B, can also be a concern, although present at a very low level. For applications in drug discovery and development, where the precise control of stoichiometry and reactivity is crucial, the use of high-purity starting materials like that from Supplier B is highly recommended to avoid the generation of difficult-to-separate impurities in subsequent synthetic steps.
Implications for a Hypothetical Signaling Pathway
The purity of a molecular probe or a synthetic precursor can have profound implications for its biological activity and the interpretation of experimental results. For instance, consider a hypothetical signaling pathway where a novel kinase inhibitor, synthesized using this compound as a key intermediate, is being evaluated.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-15 min: 20% to 80% Acetonitrile.
-
15-20 min: 80% Acetonitrile.
-
20-25 min: 80% to 20% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR:
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic acid (for quantitative NMR).
-
Parameters: 30° pulse, 8 scans, 5-second relaxation delay.
-
-
¹³C NMR:
-
Solvent: DMSO-d6.
-
Parameters: Proton-decoupled, 1024 scans.
-
-
Purity Calculation (¹H qNMR): The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molar masses and the number of protons.
References
A Comparative Guide to the Synthesis of Substituted Imidazoles: 2,5-Dibromo-1,4-dimethyl-1H-imidazole vs. C-H Arylation
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazole cores is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent strategies for accessing these privileged scaffolds: the use of the pre-functionalized building block, 2,5-Dibromo-1,4-dimethyl-1H-imidazole, in cross-coupling reactions, and the direct C-H arylation of the 1,4-dimethyl-1H-imidazole core.
This comparison is based on experimental data from peer-reviewed literature, focusing on reaction yields, conditions, and substrate scope. Detailed experimental protocols and visualizations of the synthetic pathways and experimental workflows are provided to aid in the selection of the most appropriate method for specific drug discovery applications.
Performance Comparison: Cross-Coupling vs. C-H Arylation
The choice between utilizing a pre-halogenated imidazole, such as this compound, and direct C-H functionalization of the parent heterocycle depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups within the target molecule.
Quantitative Data Summary
The following tables summarize typical quantitative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using a di-brominated imidazole scaffold and for the direct C-H arylation of an N-methylated imidazole.
Table 1: Typical Performance of Suzuki-Miyaura Cross-Coupling of Dibromo-Imidazoles
| Parameter | Typical Value | Notes |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Often used with a phosphine ligand. |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Choice of base can be critical for yield. |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Biphasic solvent systems are common. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 12-24 hours | Can vary depending on the reactivity of the boronic acid. |
| Yield (Mono-arylation) | 60-95% | Regioselectivity can be an issue with two bromine atoms. |
| Yield (Di-arylation) | 40-80% | Often requires harsher conditions and an excess of the boronic acid. |
Table 2: Typical Performance of Buchwald-Hartwig Amination of Dibromo-Imidazoles
| Parameter | Typical Value | Notes |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Requires a specialized phosphine ligand (e.g., XPhos, RuPhos). |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases are typically required. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Reaction temperatures are generally in a similar range to Suzuki couplings. |
| Reaction Time | 12-24 hours | Monitoring by TLC or LC-MS is recommended. |
| Yield (Mono-amination) | 50-90% | Regioselectivity is a key consideration. |
| Yield (Di-amination) | 30-70% | Can be challenging to achieve high yields for the second amination. |
Table 3: Typical Performance of Direct C-H Arylation of N-Methylated Imidazoles
| Parameter | Typical Value | Notes |
| Catalyst | Palladium (e.g., Pd(OAc)₂) or Nickel (e.g., Ni(OTf)₂) complexes | Ligand choice is critical for regioselectivity and efficiency. |
| Ligand | Phosphines (e.g., dcype) or N-heterocyclic carbenes (NHCs) | The ligand directs the regioselectivity of the C-H activation. |
| Base | K₂CO₃, K₃PO₄, KOAc | Weaker bases are often sufficient compared to cross-coupling. |
| Solvent | t-Amyl alcohol, DMAc, Toluene | The solvent can significantly influence the reaction outcome. |
| Temperature | 100-150 °C | Generally requires higher temperatures than cross-coupling reactions. |
| Reaction Time | 18-48 hours | Can be slower than cross-coupling reactions. |
| Yield (C2-arylation) | 60-95% | C2 is generally the most activated position for C-H functionalization.[1] |
| Yield (C5-arylation) | 50-85% | C5-arylation often requires specific directing groups or catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-2.5 eq.), and a base such as K₃PO₄ (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of 1,4-dimethyl-1H-imidazole
-
To a dry reaction vessel, add 1,4-dimethyl-1H-imidazole (1.0 eq.), the aryl halide (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the appropriate phosphine ligand (e.g., dcype, 0.10 eq.).
-
Add a dry, degassed solvent such as t-amyl alcohol or DMAc.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathways
Caption: Comparative synthetic pathways to substituted imidazoles.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing synthetic efficacy.
Concluding Remarks
Both the use of this compound in cross-coupling reactions and the direct C-H arylation of 1,4-dimethyl-1H-imidazole are powerful strategies for the synthesis of complex imidazole-containing drug targets.
-
This compound offers a reliable route for introducing aryl and amino functionalities at specific positions, particularly when high regioselectivity for di-substitution is desired. The commercial availability of this building block can streamline the initial steps of a synthetic campaign.
-
Direct C-H arylation represents a more atom-economical approach, avoiding the pre-installation of halogen atoms. This method is particularly advantageous for the selective functionalization of the C2 position and is increasingly being developed for C5 selectivity. While it may require more optimization to control regioselectivity, it offers a more convergent and potentially shorter synthetic route.
The selection of the optimal method will ultimately be guided by the specific synthetic goals, the complexity of the target molecule, and the resources available. This guide provides the foundational data and protocols to make an informed decision in the pursuit of novel therapeutic agents.
References
The Green Shift: Cost-Effective Nickel, Copper, and Iron Catalysts as Powerful Alternatives to Palladium for Cross-Coupling Reactions with 2,5-Dibromo-1,4-dimethyl-1H-imidazole
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. For decades, palladium has been the dominant catalyst, prized for its high efficiency and broad substrate scope. However, its high cost and relative scarcity have driven a quest for more sustainable and economical alternatives. This guide provides a comparative overview of cost-effective nickel, copper, and iron catalysts for key cross-coupling reactions involving 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a versatile building block in medicinal chemistry. While direct comparative data for this specific substrate is emerging, this guide draws on established protocols for structurally similar compounds to provide valuable insights for researchers, scientists, and drug development professionals.
The inherent reactivity of the two bromine atoms on the 1,4-dimethyl-1H-imidazole core allows for sequential or double cross-coupling reactions, opening avenues for the synthesis of diverse disubstituted imidazoles.[1] This guide will focus on three fundamental transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for C-N bond formation.
At a Glance: Performance Comparison of Alternative Catalysts
The following tables summarize typical reaction conditions and reported yields for nickel, copper, and iron-catalyzed cross-coupling reactions with substrates analogous to this compound. It is important to note that optimal conditions can vary significantly based on the specific coupling partners and ligands employed.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Palladium (Typical) | 1-5 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 85-98 | Well-established, broad scope. |
| Nickel | 1-5 | K₃PO₄ | tert-Amyl alcohol | 100 | 12 | 80-97 | Excellent alternative, particularly for challenging substrates.[2] |
| Iron | 5-10 | - | THF/NMP | -20 | 0.5 | 70-90 | Utilizes Grignard reagents; very rapid reactions.[3] |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Palladium/Copper | Pd: 1-5, Cu: 2-10 | Et₃N, DIPA | THF, DMF | RT-80 | 2-24 | 80-95 | Classic conditions, risk of alkyne homocoupling. |
| Copper | 5-10 | DBU, Cs₂CO₃ | DMF, Et₂O | 120 | 24 | 75-94 | Palladium-free option, often requires higher temperatures.[4] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Palladium | 1-5 | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 12-24 | 80-95 | Broad scope for various amines. |
| Nickel | 10 | - | DMF | 80 | 24 | up to 94 | Ligand- and base-free system for N,N-dialkylation.[5] |
| Copper | 5-10 | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-130 | 12-24 | 70-90 | Classic Ullmann-type coupling, often requires higher temperatures. |
| Iron | 10 | - | - | RT | - | - | Emerging methods for C-H amination of N-heterocycles.[6] |
Reaction Workflows: Visualizing the Catalytic Cycles
The following diagrams illustrate the general workflows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, highlighting the role of the metal catalyst.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Dibromo-1,4-dimethyl-1H-imidazole
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS Number: 850429-58-2), a halogenated heterocyclic compound.[1][2] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Hazard Identification and Safety Precautions
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352 |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | P305 + P351 + P338 + P310 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | P280 |
Data based on the safety information for the structural analog 2,5-Dibromo-1-methyl-1H-imidazole.[3]
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic compounds require specific disposal protocols and should not be mixed with non-halogenated waste streams.[4][5][6]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The container should be marked as "Halogenated Organic Waste" and should list the specific chemical name.[4]
-
Segregate Waste: Do not mix this compound waste with non-halogenated solvents or other incompatible materials.[4][6]
-
Collect Waste: Transfer any unused or waste material into the designated container using appropriate funnels and tools to avoid spillage.
-
Seal and Store: Securely seal the container after each addition of waste. Store the container in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.
-
Arrange for Pickup: Once the container is full, or if the waste is no longer being generated, arrange for its collection by a certified hazardous waste disposal service.
Below is a logical workflow for the disposal process.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary to mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Spill Response:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled container for halogenated organic waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials in the same waste container.
-
Dispose of Waste: Seal the waste container and dispose of it as hazardous waste.
Chemical Neutralization (for reference only)
While the preferred method of disposal is through a licensed contractor, understanding the principles of chemical neutralization can be valuable for small spills or for decontaminating equipment. Brominated organic compounds can be challenging to neutralize completely in a laboratory setting without specialized equipment. For elemental bromine spills, a solution of sodium thiosulfate is often used as a neutralizing agent.[7][8] However, the reactivity of the bromine atoms in this compound is significantly different, and a simple reaction with sodium thiosulfate is unlikely to be effective for complete degradation. Therefore, attempting chemical neutralization as a primary disposal method is not recommended.
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, maintaining a secure and compliant research environment.
References
- 1. Buy this compound | 850429-58-2 [smolecule.com]
- 2. 850429-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,5-Dibromo-1-methyl-1H-imidazole 96 53857-59-3 [sigmaaldrich.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Personal protective equipment for handling 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2) was publicly available at the time of this writing. The following safety and handling information is based on data for structurally similar compounds, such as 2,5-Dibromo-1-methyl-1H-imidazole and other halogenated imidazoles. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.
Immediate Safety and Logistical Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for laboratory professionals in research and drug development.
Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, the following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn when there is a risk of splashing. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling. |
| Laboratory Coat | A flame-retardant lab coat is recommended. | |
| Chemical-resistant Apron | To be worn over the lab coat when handling larger quantities or if there is a significant risk of splashing. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary when handling fine powders or volatile solutions, or if working outside of a certified chemical fume hood. |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid compound in a fume hood to avoid inhalation of any dust.
-
Use a spatula for transfers. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Maintain a clean and organized workspace.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.
-
Waste Segregation:
-
Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, puncture-resistant container. The label should read "Hazardous Waste: Solid Halogenated Organic" and include the chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible container labeled "Hazardous Waste: Liquid Halogenated Organic" with the chemical name.
-
Do not mix halogenated waste with non-halogenated waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Ensure all containers are securely sealed.
-
-
Professional Disposal:
-
The disposal of halogenated organic waste must be managed by a licensed hazardous waste disposal company.
-
The recommended method of destruction is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.[1]
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This hypothetical protocol outlines the use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a mono-arylated derivative of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



